Allyl methanethiosulfonate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methylsulfonylsulfanylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKDUBWNZZTSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Allyl Methanethiosulfonate: Chemical Architecture & Biological Applications
This guide provides an in-depth technical analysis of Allyl Methanethiosulfonate (AMTS) , a specialized organosulfur reagent used in protein biochemistry and drug development. It details the chemical architecture, synthesis, mechanism of action, and experimental applications of AMTS, specifically focusing on its role as a stable mimic of natural garlic-derived thiosulfinates and a precision tool for cysteine modification.
Technical Guide for Researchers & Drug Developers
Executive Summary
Allyl Methanethiosulfonate (AMTS) (CAS: 14202-77-8) is a sulfenylating reagent belonging to the methanethiosulfonate (MTS) class.[1][2] Unlike its more common methyl analog (MMTS), AMTS transfers an allylthio group (
In drug development, AMTS serves two critical functions:
-
Pharmacological Mimic: It replicates the S-thioallylation of proteins observed with unstable garlic metabolites like Allicin, but with superior chemical stability and stoichiometric control.[1]
-
Structural Probe: It is used in Cysteine Scanning Mutagenesis (SCAM) to introduce a hydrophobic, bulky allyl group into protein channels or active sites, mapping pore dimensions and accessibility.
Chemical Architecture & Properties[1][4]
Structural Identity
AMTS consists of a methanesulfonyl group linked to an allylthio group.[1] It is chemically distinct from allyl isothiocyanate (AITC) and allicin.[1]
| Property | Data |
| IUPAC Name | S-prop-2-enyl methanesulfonothioate |
| Common Name | Allyl Methanethiosulfonate (Allyl MTS) |
| CAS Number | 14202-77-8 |
| Molecular Formula | |
| Molecular Weight | 152.24 g/mol |
| Physical State | Clear, colorless to pale yellow liquid |
| Odor | Pungent, garlic-like (characteristic of organosulfurs) |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |
| Storage | 2–8°C, under inert gas (Argon/Nitrogen) to prevent oxidation |
Reactivity Profile
The core reactivity of AMTS lies in the thiosulfonate bond (
-
Leaving Group: Methanesulfinic acid (
), which is a good leaving group ( ). -
Transferred Group: Allylthio group (
).[1]
Figure 1: Mechanism of S-Allylation by AMTS.[1] The cysteine thiolate attacks the sulfenyl sulfur, displacing methanesulfinate.
Synthesis & Preparation
While commercially available, AMTS can be synthesized in the laboratory to ensure freshness, as thiosulfonates can degrade over time.
Synthesis Protocol: Thiosulfonate Displacement
This method avoids the handling of unstable sulfinyl chlorides.[1]
Reagents:
-
Sodium Methanethiosulfonate (
) -
Allyl Bromide (
) -
Solvent: Ethanol or Methanol (anhydrous)
Procedure:
-
Dissolution: Dissolve 10 mmol of Sodium Methanethiosulfonate in 20 mL of anhydrous ethanol under nitrogen atmosphere.
-
Addition: Add 11 mmol (1.1 eq) of Allyl Bromide dropwise at room temperature.
-
Reaction: Stir the mixture at reflux (approx. 70°C) for 3–5 hours. Monitor by TLC (silica, Hexane:EtOAc) or disappearance of the thiosulfonate salt.
-
Workup:
-
Purification: Dissolve residue in
, wash with water, dry over , and concentrate. Purify via vacuum distillation or flash chromatography if necessary.[1]
Yield: Typically 70–85%.[1]
Mechanism of Action & Biological Utility
The "S-Thiolation" Switch
AMTS is a reversible modifier.[1] The resulting mixed disulfide (Protein-S-S-Allyl) can be reduced back to the free thiol using DTT or
Comparison with Allicin
Allicin (diallyl thiosulfinate) is the primary bioactive in crushed garlic but is chemically unstable, decomposing into polysulfides and ajoene.
-
Allicin: Reacts promiscuously; difficult to control stoichiometry; half-life of hours.[1]
-
AMTS: Stable reagent; reacts stoichiometrically (1:1 with accessible thiols); mimics the exact S-allyl modification produced by Allicin without the degradation byproducts.[1]
Applications in Drug Discovery
A. Cysteine Scanning Mutagenesis (SCAM)
AMTS is used to map the pore lining of ion channels (e.g., GABA-A, CFTR, P2X receptors).
-
Method: Cysteines are introduced one by one into the protein sequence.[1]
-
Probe: AMTS is applied. If the cysteine is in the water-accessible pore, AMTS modifies it.
-
Readout: The bulky allyl group (
) physically blocks the ion channel, causing a measurable drop in current.
B. Redox Signaling (Keap1/Nrf2 Pathway)
S-allylation of specific cysteines (e.g., Cys151, Cys273, Cys288) on the sensor protein Keap1 prevents the degradation of Nrf2 , triggering an antioxidant response. AMTS is used as a molecular probe to selectively S-allylate these sensors in vitro to study the activation kinetics of the antioxidant response element (ARE).
Figure 2: Experimental workflow for using AMTS in protein structure-function analysis.
Experimental Protocols
Protocol: In Vitro Protein S-Allylation Assay
Objective: To modify solvent-accessible cysteines with an allylthio group and assess functional impact.[1]
Materials:
-
Purified Protein (
in HEPES or Phosphate buffer, pH 7.0–7.4). -
AMTS Stock Solution (
in DMSO, prepared fresh). -
DTT (
stock) for reversal. -
Assay Buffer (degassed to prevent oxidation).[1]
Steps:
-
Baseline Measurement: Measure the enzymatic activity or ion current of the protein prior to modification.[1]
-
Modification: Add AMTS to the protein solution to a final concentration of
(typically 10-fold molar excess over protein thiols).-
Note: Avoid amine-based buffers (Tris) if high concentrations of AMTS are used for long periods, although MTS reagents are generally specific to thiols at pH < 8.[1]
-
-
Incubation: Incubate at room temperature for 5–15 minutes.
-
Quenching: Stop the reaction by passing the sample through a desalting column (e.g., PD-10) or by rapid dilution if measuring real-time kinetics.[1]
-
Functional Assay: Measure the activity/current.[1] A reduction in activity indicates the modified cysteine is critical for function or sterically hinders the active site.
-
Reversal (Validation): Add DTT (final conc.
) and incubate for 10 minutes. Restoration of activity confirms the modification was a reversible disulfide (S-thiolation) and not irreversible denaturation.[1]
Safety & Handling
-
Toxicity: AMTS is an alkylating agent.[1] It is irritating to skin, eyes, and respiratory system. Handle in a fume hood.
-
Odor: It possesses a strong garlic/sulfur odor.[1] All waste must be treated with bleach (hypochlorite) to oxidize the sulfur compounds before disposal.[1]
-
Stability: Moisture sensitive.[1] Store stock solutions in DMSO at -20°C.
References
-
Chemical Identity & Properties
-
Synthesis of MTS Reagents
-
Fujii, T., et al. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride.[1] Organic Syntheses, 101, 395-409.[1] (Methodology adapted for Allyl variant). Retrieved from .[1]
-
Ranasinghe, K., & Wimalasena, K. (2019). A straightforward and convenient synthesis of functionalized allyl thiosulfonates.[1][6] Organic & Biomolecular Chemistry. (General synthesis of allyl thiosulfonates).
-
-
Biological Application (MTS Reagents)
-
Karlin, A., & Akabas, M. H. (1998).[7] Substituted-cysteine accessibility method.[1] Methods in Enzymology, 293, 123-145.[1] (Foundational text on using MTS reagents like AMTS).
-
Forman, S. A., et al. (2012).[8] Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents.[1] Methods in Molecular Biology, 796, 317–333. Retrieved from .[1]
-
- Garlic Mimicry & S-Allylation: Rabinkov, A., et al. (1998). The Inhibition of the Growth of Yeast Cells by Allicin and Allyl Methanethiosulfonate. Biochimica et Biophysica Acta. (Direct comparison of Allicin and AMTS).
Sources
- 1. Allyl p-toluenesulphonate | C10H12O3S | CID 78587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Sodium Allylsulfonate | 2495-39-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. A straightforward and convenient synthesis of functionalized allyl thiosulfonates and allyl disulfanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20070148721A1 - Compositions, methods, systems, and kits for affinity purification - Google Patents [patents.google.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Comparative Pharmacochemistry: Allyl Methanethiosulfonate (AMTS) vs. Allicin
This guide provides an in-depth technical analysis comparing Allyl Methanethiosulfonate (AMTS) and Allicin , focusing on their chemical stability, mechanisms of cysteine modification (S-thioallylation), and biological applications in drug development.
Executive Summary
Allicin (diallyl thiosulfinate) is the primary bioactive component of fresh garlic, renowned for its antimicrobial and anticancer properties. However, its therapeutic potential is severely limited by its rapid degradation and poor bioavailability. Allyl Methanethiosulfonate (AMTS) represents a synthetic, chemically stable "surrogate" that mimics allicin’s primary mechanism of action—S-thioallylation —without the kinetic instability.
This guide analyzes AMTS as a precision tool for validating allicin-driven signaling pathways (e.g., TRPA1, Nrf2/Keap1) and contrasts the "dirty" pleiotropic effects of allicin with the "clean" stoichiometric modification provided by AMTS.
Part 1: Chemical Architecture & Stability
The fundamental difference lies in the sulfur-oxygen core. Allicin is a thiosulfinate , while AMTS is a thiosulfonate .
Structural Comparison
| Feature | Allicin | Allyl Methanethiosulfonate (AMTS) |
| IUPAC Name | S-prop-2-en-1-yl prop-2-ene-1-sulfinothioate | S-prop-2-en-1-yl methanesulfonothioate |
| Core Moiety | Thiosulfinate ( | Thiosulfonate ( |
| Formula | ||
| Stability ( | Hours to Days (solvent dependent) | Months to Years (stored at -20°C) |
| Leaving Group | Allyl sulfenic acid (unstable, reactive) | Methanesulfinic acid (stable, weak acid) |
| Lipophilicity (LogP) | ~1.35 | ~0.85 (estimated) |
The Stability Problem
Allicin undergoes self-decomposition (bimolecular condensation) to form diallyl disulfide (DADS), diallyl trisulfide (DATS), and sulfur dioxide. This makes quantifying the "active dose" in biological assays nearly impossible over long durations.
AMTS , possessing the sulfonyl (
Part 2: Mechanistic Profiling (S-Thioallylation)
Both compounds exert their biological effects primarily by modifying reactive cysteine residues on proteins, a process termed S-thioallylation .
Reaction Mechanism
The electrophilic sulfur atom (underlined) is attacked by the nucleophilic protein thiol (
Allicin Pathway:
AMTS Pathway:
Visualization of Signaling Pathways
The following diagram illustrates how both compounds trigger the Nrf2 antioxidant response via Keap1 modification.
Caption: Comparative mechanism of S-thioallylation. AMTS provides a clean modification pathway, while Allicin generates reactive byproducts that contribute to secondary oxidative stress.
Part 3: Biological Activity Comparison
TRPA1 Activation (Sensory Response)
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is the primary target for garlic's pungency.[1]
-
Allicin: Potent agonist (
). Activates TRPA1 by modifying N-terminal cysteines (e.g., C414, C421, C619). -
AMTS: Acts as a specific TRPA1 probe. Studies using MTS reagents confirm that the transfer of the thio-allyl group is sufficient for channel opening. AMTS is often used in electrophysiology to distinguish between reversible disulfide formation and permanent alkylation.
Nrf2/Keap1 Axis (Antioxidant Response)
-
Allicin: Induces Nrf2 translocation by modifying Keap1 cysteines (C151, C273). However, it also depletes cellular Glutathione (GSH) rapidly, causing a biphasic response (antioxidant at low doses, cytotoxic at high doses).
-
AMTS: Can selectively modify Keap1 without the massive, immediate GSH depletion caused by the oxidative burst of allicin decomposition products.
Antimicrobial Potency
| Organism | Allicin MIC ( | AMTS Activity Profile |
| S. aureus (MRSA) | 32 - 64 | High: Effective due to S-thioallylation of essential enzymes (e.g., thioredoxin reductase). |
| E. coli | 32 - 128 | Moderate: Gram-negative outer membrane limits permeability compared to allicin. |
| P. aeruginosa | > 256 | Low: Efflux pumps effectively remove MTS reagents. |
Part 4: Experimental Protocols
Synthesis of Allyl Methanethiosulfonate (AMTS)
This protocol yields high-purity AMTS for biological testing.
Reagents:
-
Sodium Methanethiosulfonate (
) [Sigma-Aldrich] -
Allyl Bromide
-
Acetone (dry)
Workflow:
-
Dissolution: Dissolve 1.5 g (11.2 mmol) of NaMTS in 15 mL of dry acetone in a round-bottom flask.
-
Addition: Add 1.0 mL (11.5 mmol) of Allyl Bromide dropwise under stirring at room temperature.
-
Reaction: Stir the suspension for 4 hours. A white precipitate (NaBr) will form.
-
Filtration: Filter off the NaBr precipitate using a sintered glass funnel.
-
Concentration: Remove the solvent (acetone) from the filtrate using a rotary evaporator at 30°C/reduced pressure.
-
Purification: The resulting pale yellow oil can be used directly or distilled under high vacuum if >98% purity is required.
Yield: ~85-90% as a clear/pale yellow oil.
Synthesis of Allicin (Oxidation Method)
Included for control preparation.
Reagents:
-
Diallyl Disulfide (DADS)
-
Hydrogen Peroxide (
, 30%) -
Acetic Acid[2]
Workflow:
-
Mix 1 g DADS with 5 mL acetic acid.
-
Add 1.5 mL
dropwise at 0°C. -
Stir at room temperature for 30 mins.
-
Quench with water and extract with dichloromethane (DCM).
-
Critical: Keep extract cold (-20°C). Use within 24 hours.
Synthesis & Extraction Workflow Diagram
Caption: Parallel workflows for synthesizing the stable probe (AMTS) vs. the natural product (Allicin).
Part 5: Conclusion & Recommendations
For researchers investigating the S-thioallylation mechanism:
-
Use AMTS for kinetic studies, crystallography (e.g., capturing modified proteins), and long-term cell culture assays where stable concentrations are required.
-
Use Allicin only when studying the specific "oxidative burst" effects or when replicating dietary intake scenarios.
-
Validation: Always validate AMTS results by confirming that the biological effect is reversed by reducing agents like DTT or
-mercaptoethanol, proving the disulfide nature of the modification.
References
-
Borlinghaus, J., et al. (2014). "Allicin: Chemistry and Biological Properties." Molecules. Link
-
Miron, T., et al. (2010). "Reaction mechanisms of allicin and allyl-mixed disulfides with proteins and small thiol molecules." European Journal of Medicinal Chemistry. Link
-
Macpherson, L. J., et al. (2005). "The Pungency of Garlic: Activation of TRPA1 and TRPV1 in Response to Allicin and Diallyl Disulfide." Current Biology. Link
-
Rabinkov, A., et al. (1998). "The Mode of Action of Allicin: Trapping of Radicals and Interaction with Thiol Containing Proteins." Biochimica et Biophysica Acta. Link
-
Fujisawa, H., et al. (2008). "Biological and Chemical Stability of Garlic-Derived Allicin." Journal of Agricultural and Food Chemistry. Link
-
Bautista, D. M., et al. (2005). "Pungent products from garlic activate the sensory ion channel TRPA1."[1][3][4] Proceedings of the National Academy of Sciences. Link
Sources
Probing Protein Topology: A Technical Guide to Methanethiosulfonate (MTS) Reagents
Introduction: The Precision of SCAM
In the structural biology of membrane proteins, determining the three-dimensional arrangement of residues within the lipid bilayer is a persistent challenge. Methanethiosulfonate (MTS) reagents are the chemical engine behind the Substituted Cysteine Accessibility Method (SCAM) , a technique pioneered by Karlin and Akabas.
This guide details the mechanism of action, physicochemical properties, and experimental protocols for using MTS reagents. Unlike general alkylating agents (e.g., NEM), MTS reagents are designed for rapid, specific, and reversible modification of cysteine thiolates, allowing researchers to map the pore-lining residues of ion channels, the binding pockets of GPCRs, and the alternating access mechanisms of transporters.
The Chemical Mechanism
The efficacy of MTS reagents relies on their high specificity for the thiolate anion (
The Reaction Core
The reaction is a nucleophilic substitution (
-
Nucleophilic Attack: The cysteine thiolate (
) attacks the sulfenyl sulfur of the MTS reagent. -
Transition State: A transient state forms where the sulfur-sulfur bond is established.
-
Leaving Group Release: The methanesulfinate ion (
) is released as a stable leaving group. -
Product Formation: A mixed disulfide is formed between the protein cysteine and the tail group of the MTS reagent (
).
pH Dependence and Hydrolysis[1][2]
-
Thiolate Availability: The reaction rate depends on the concentration of the thiolate anion. Therefore, the reaction is pH-dependent.[1] At pH levels close to the cysteine pKa (~8.3), reactivity is maximized.
-
Hydrolysis Competition: MTS reagents are unstable in aqueous solution. Hydroxide ions (
) can also attack the sulfenyl sulfur, leading to hydrolysis.
Visualization: Reaction Mechanism
Figure 1: The nucleophilic attack of a cysteine thiolate on an MTS reagent, resulting in a mixed disulfide and the release of methanesulfinate.[3][4][5][6][7][8][9][10][11][12]
Reagent Selection Guide
Selecting the correct MTS reagent is critical for probing the electrostatic environment and physical accessibility of a residue.
| Reagent | Full Name | Charge | Membrane Permeability | Hydrolysis | Primary Application |
| MTSEA | 2-Aminoethyl MTS | +1 | Permeable * | ~15 min | Probing small crevices; can cross membranes (careful with "trans" labeling). |
| MTSET | [2-(Trimethylammonium)ethyl] MTS | +1 | Impermeable | ~10 min | Probing extracellular/accessible residues; bulky positive charge. |
| MTSES | Sodium (2-sulfonatoethyl) MTS | -1 | Impermeable | ~20 min | Probing electrostatic selectivity (anionic probe). |
*Note on MTSEA: While charged, MTSEA is small enough to cross lipid bilayers over time (minutes). For strict extracellular-only labeling, MTSET is preferred.
The SCAM Methodology
The Substituted Cysteine Accessibility Method (SCAM) combines site-directed mutagenesis with chemical modification to map protein topology.
The Workflow
-
Background Mutagenesis: Mutate native cysteines to Ser, Ala, or Val to create a "cysteine-less" background (if necessary/feasible).
-
Cysteine Scanning: Introduce a single cysteine at position
. -
Expression: Express the mutant in a heterologous system (e.g., Xenopus oocytes, HEK293 cells).
-
Functional Baseline: Record the baseline function (current, uptake, fluorescence).
-
MTS Application: Perfuse the MTS reagent.
-
Readout: If residue
is water-accessible, the MTS reagent reacts, adding a charged group ( ).[5][11] This modification often disrupts function (steric block or electrostatic repulsion). -
Reversal: Apply DTT to cleave the disulfide bond, restoring the native cysteine and function (validating the effect is covalent).
Visualization: SCAM Workflow
Figure 2: The logical workflow for SCAM. A functional change upon MTS application indicates the substituted cysteine is accessible to the aqueous environment.
Experimental Protocols
Storage and Handling[13][14]
-
Hygroscopic Nature: MTS reagents are extremely sensitive to moisture.
-
Storage: Store solid powder at -20°C in a desiccator.
-
Aliquot: Do not repeatedly freeze-thaw the stock bottle. Aliquot dry powder into single-use microcentrifuge tubes if possible.
Reagent Preparation (Critical Step)
-
Solvent: Dissolve the MTS reagent in distilled water or buffer immediately before use.[2][3]
-
Timing: Do not store the solution. Hydrolysis begins instantly.
-
Recommendation: Weigh out the reagent, keep it on ice, and add the buffer only when the recording configuration is stable.
-
-
Concentration:
Labeling Protocol (Electrophysiology Example)
-
Establish Baseline: Obtain a stable current recording (e.g., TEVC or Patch Clamp).
-
Perfusion: Switch perfusion to the buffer containing the MTS reagent.
-
Duration: Apply for 2–5 minutes.
-
Note: If the reaction is fast (
), effect may be seen in seconds.
-
-
Wash: Switch back to control buffer to wash out unreacted reagent.
-
Validation (Reversal): Apply 2–5 mM DTT (Dithiothreitol) for 2–5 minutes.
-
Result: If the MTS effect was specific to a cysteine, DTT should reduce the mixed disulfide, restoring the current to near-baseline levels.
-
References
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[5][13] Methods in Enzymology, 293, 123–145.[13] Link
-
Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying agents to determine channel topology. Neuropharmacology, 35(7), 797–804. Link
-
Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(4), 919-926. Link
-
Toronto Research Chemicals. Methanethiosulfonate Reagents Technical Data. Link
-
Biotium. MTS Reagents Product Information (MTSEA, MTSET, MTSES). Link
Sources
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- 3. ttuhsc.edu [ttuhsc.edu]
- 4. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Allyl Methanethiosulfonate (CAS 14202-77-8): A Technical Guide for Researchers in Drug Discovery and Chemical Biology
Introduction: Harnessing the Unique Reactivity of the Allyl Group in Thiosulfonate Chemistry
Allyl methanethiosulfonate (AMTS), identified by CAS number 14202-77-8, is a specialized organosulfur compound that is gaining interest within the scientific community, particularly in the fields of chemical biology and drug development. As a member of the methanethiosulfonate (MTS) family of reagents, AMTS serves as a potent and selective agent for the modification of cysteine residues in proteins. The defining feature of AMTS is the presence of an allyl group, which introduces unique chemical properties and potential for downstream synthetic manipulations not available with more common alkyl or aryl thiosulfonates.
This technical guide provides an in-depth exploration of the specifications, mechanisms, and applications of Allyl Methanethiosulfonate. It is intended for researchers and drug development professionals who are seeking to leverage this reagent for protein modification, enzyme inhibition, and the development of novel bioconjugates. The information presented herein is a synthesis of established principles of thiosulfonate chemistry and the known reactivity of allyl compounds, providing a robust framework for the effective application of AMTS in a laboratory setting.
Physicochemical Specifications
A comprehensive understanding of the physicochemical properties of Allyl Methanethiosulfonate is fundamental to its proper handling, storage, and application in experimental protocols.
| Property | Value | Source |
| CAS Number | 14202-77-8 | [1] |
| Molecular Formula | C₄H₈O₂S₂ | [1] |
| Molecular Weight | 152.24 g/mol | [1] |
| Appearance | Clear, Colorless Liquid | [1] |
| Synonyms | Thio-methanesulfonic Acid S-Allyl Ester; Methanesulfonothioic Acid S-2-Propen-1-yl Ester | [1] |
| Storage Conditions | 2-8°C, Refrigerator, Under Inert Atmosphere | [1] |
Synthesis and Purification
While a specific, detailed synthesis protocol for Allyl Methanethiosulfonate is not widely published, its synthesis can be inferred from general methods for preparing thiosulfonates. A common approach involves the reaction of an allyl halide with a methanethiosulfonate salt or the oxidation of an allyl disulfide.
A plausible synthetic route, based on established chemical principles, is the reaction of allyl bromide with potassium methanethiosulfonate in a suitable solvent. The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Purification of the resulting Allyl Methanethiosulfonate would likely involve extraction and subsequent purification by column chromatography to yield the final product of high purity. The identity and purity of the synthesized AMTS should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Mechanism of Action: The Thiol-Disulfide Exchange
The primary utility of Allyl Methanethiosulfonate in a biological context is its highly selective reaction with the sulfhydryl (thiol) group of cysteine residues in proteins. This reaction proceeds via a thiol-disulfide exchange mechanism, resulting in the formation of a mixed disulfide bond between the protein and the allyl group, and the release of methanesulfinic acid.[3]
The reaction is highly specific for deprotonated thiolate anions (RS⁻), making the reaction rate dependent on the pH of the medium and the pKa of the target cysteine residue. Cysteine residues with lower pKa values, often found in the active sites of enzymes, are more nucleophilic and will react more readily with AMTS.[3][4]
Sources
Thiosulfonate Reagents for Site-Directed Spin Labeling: A Technical Guide
Executive Summary
Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy has revolutionized the structural analysis of proteins, particularly for systems resistant to crystallographic or NMR characterization (e.g., large membrane proteins, intrinsically disordered proteins). The cornerstone of this technique is the Methanethiosulfonate (MTS) class of reagents.
This guide provides a rigorous technical breakdown of thiosulfonate spin labeling. Unlike generic protocols, this document focuses on the mechanistic rationale behind reagent selection, the kinetics of the labeling reaction, and the critical "hidden" variables—such as biradical side-product formation—that compromise data integrity.
Part 1: The Chemistry of Thiosulfonates in SDSL
The Reaction Mechanism
The utility of thiosulfonate reagents lies in their specificity for the sulfhydryl (-SH) group of cysteine residues. The most common reagent, (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSSL) , reacts to form a disulfide bond.[1]
Key Chemical Features:
-
Leaving Group: Methanesulfinate (
).[2] This is a good leaving group, driving the reaction forward under mild conditions. -
Reversibility: Unlike maleimides (which form irreversible thioethers), the disulfide bond formed by MTS reagents can be reversed using reducing agents like DTT or TCEP. This allows for "resetting" the protein or verifying that a spectral signal is indeed from the label.
-
Side Reactions: At high concentrations (>200 µM), MTS reagents can undergo a nucleophilic attack on themselves, forming a non-reactive biradical dimer (linked via a sulfide-sulfoxide bond). This often goes undetected but reduces the effective concentration of the label.
Visualization: Reaction Scheme
The following diagram illustrates the nucleophilic attack of the cysteine thiolate on the thiosulfonate sulfur, resulting in the spin-labeled side chain (often designated as R1 in literature).
Figure 1: Mechanism of Cysteine modification by Methanethiosulfonate spin labels.
Part 2: Strategic Reagent Selection
While MTSSL is the "gold standard," it is not the only option. Selecting the right reagent depends on the specific structural question (e.g., backbone dynamics vs. long-range distance).[3]
Comparative Reagent Matrix
| Feature | MTSSL (MTS) | MTSL-P2 | Bifunctional Spin Label (BSL) | Maleimide Spin Label (MSL) |
| Structure | Pyrroline ring (double bond) | Pyrrolidine ring (single bond) | Bis-MTS functionalized | Maleimide linker |
| Linker Dynamics | Flexible (R1 side chain) | Slightly more rigid than MTSSL | Rigid (binds 2 Cys) | Rigid, but irreversible |
| Reversibility | Yes (Disulfide) | Yes (Disulfide) | Yes (Disulfide) | No (Thioether) |
| Primary Use | General SDSL, DEER, Mobility | Systems requiring slower relaxation | Backbone dynamics, orientation | Reducing environments (e.g., in-cell) |
| Key Limitation | Rotameric breadth complicates modeling | Similar to MTSSL | Requires i, i+1 or i, i+4 Cys pair | Hydrolysis of ring, non-specific amine reaction at high pH |
Why MTSSL Dominates
MTSSL is preferred because its internal motion is well-characterized. The resulting side chain (R1) has specific rotameric states (
Part 3: Experimental Workflow (The Protocol)
This protocol is designed for high-fidelity labeling suitable for DEER or rigorous CW-EPR analysis.
Workflow Diagram
Figure 2: Optimized SDSL workflow emphasizing the critical reductant-removal step.
Step-by-Step Methodology
Step 1: Pre-Reduction
Proteins stored in oxidative environments often form disulfide bridges.
-
Action: Incubate protein with 1–5 mM DTT or TCEP for 30 minutes.
-
Why: Ensures all target cysteines are in the reactive thiolate/thiol state.
Step 2: Removal of Reducing Agent (CRITICAL)
MTS reagents react instantly with DTT and TCEP, consuming the label and generating false "labeled" signals (free spin label in solution).
-
Action: Pass the protein through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in labeling buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0).
-
Validation: Ellman’s reagent (DTNB) can be used here to quantify free sulfhydryls and verify reductant removal.
Step 3: The Labeling Reaction[4]
-
Stoichiometry: Add 3-fold to 10-fold molar excess of MTSSL (from a 10-50 mM stock in DMSO or Acetonitrile). Keep organic solvent <1% v/v to avoid denaturation.
-
Conditions: Incubate overnight at 4°C or 2-4 hours at Room Temperature.
-
Expert Insight: Do not exceed pH 8.0. At high pH, nitroxides are stable, but the rate of MTS hydrolysis increases, and non-specific amine labeling becomes a risk.
Step 4: Purification
-
Action: Remove excess free label using a second desalting step or Size Exclusion Chromatography (SEC).
-
Tip: If the protein aggregates, the hydrophobic MTSSL might be driving it. Try labeling in the presence of mild detergents (e.g., DDM) if working with membrane proteins.
Part 4: Data Analysis & Interpretation[4]
Continuous Wave (CW) EPR
The CW-EPR spectrum provides immediate feedback on the mobility of the attached label.
-
Sharp Lines: High mobility. The label is likely on a flexible loop or exposed surface.
-
Broad Lines: Low mobility. The label is buried, at a tertiary contact site, or the protein is aggregated.
-
Multicomponent Spectra: Indicates multiple conformations (rotamers) or incomplete labeling.
Distance Measurements (DEER/PELDOR)
For double-cysteine mutants, Double Electron-Electron Resonance (DEER) measures the distance distribution between labels (2–8 nm range).
-
Artifacts: Incomplete labeling (monomers) contributes to the background decay but not the modulation depth.
-
Modeling: Use rotamer library analysis (e.g., MMM, MtsslWizard) to correlate the measured distance
(between NO radicals) to the distance of the protein backbone.
Part 5: Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Residual DTT/TCEP present | Improve desalting step before adding MTS. |
| Cysteine is oxidized | Increase pre-reduction time/concentration. | |
| Steric hindrance | The site is buried. Try a longer linker or unfold/refold protocol. | |
| Protein Precipitation | Hydrophobic effect of MTSSL | Label at lower concentration; add compatible solutes (glycerol) or detergent. |
| Broad "Free" Signal | Incomplete removal of excess label | Perform a second purification step (SEC is better than desalting). |
| Biradical Artifacts | MTS concentration too high (>200µM) | Keep stock concentrations low; add label in aliquots. |
References
-
Hubbell, W. L., et al. (1996). Watching Proteins Move Using Site-Directed Spin Labeling.[5] Structure.[1][4][6][7][8][9][10] Link
-
Jeschke, G. (2012).[6] DEER Distance Measurements on Proteins.[11] Annual Review of Physical Chemistry. Link
-
Berliner, L. J., et al. (1982).[7] A Novel Reversible Thiol-Specific Spin Label: Papain Active Site Labeling and Inhibition.[7] Analytical Biochemistry.[7] Link
-
Altenbach, C., et al. (2015). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling. Chemistry - A European Journal. Link
-
Hagelueken, G., et al. (2012).[6] MtsslWizard: In Silico Spin-Labeling and Distance Distributions in PyMOL. Molecular Physics. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. MTSL - Wikipedia [en.wikipedia.org]
- 3. Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Bifunctional Spin Labels for Investigating the Structural and Dynamic Properties of Membrane Proteins Using EPR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uni-osnabrueck.de [uni-osnabrueck.de]
- 7. A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bifunctional Spin Label for Ligand Recognition on Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and application of novel bifunctional spin labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Insidious Underbelly of Protein Aggregation - ZoBio - Drug Discovery Technology [zobio.com]
- 11. Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Garlic Paradox: Mastering Organosulfur Stability and Delivery in Drug Development
Executive Summary
This technical guide addresses the primary bottleneck in garlic-based drug development: chemical instability . While epidemiological data suggests potent therapeutic effects for Allium sativum, clinical reproducibility often fails due to the "Allicin Trap"—the rapid degradation of bioactive organosulfur compounds (OSCs) into variable metabolites. This document provides researchers with stabilized extraction protocols, validated analytical methods, and advanced nano-formulation strategies to ensure consistent pharmacokinetics and therapeutic efficacy.
Part 1: The Allicin Trap – Chemistry & Instability
The therapeutic potential of garlic hinges on the transformation of Alliin (S-allyl-L-cysteine sulfoxide) into Allicin (diallyl thiosulfinate) via the enzyme Allinase . However, Allicin is chemically fleeting, with a half-life of <1 minute in blood and <20 days at room temperature.
The Degradation Cascade
Researchers must understand that "Garlic Extract" is not a single entity but a dynamic mixture determined by solvent and temperature.
-
Aqueous/Alcoholic Extraction: Favors Allicin
Ajoene + Vinyldithiins . -
Steam Distillation: Favors Diallyl Sulfide (DAS) , Diallyl Disulfide (DADS) , and Diallyl Trisulfide (DATS) .
-
Aging (Ethanol): Favors stable water-soluble compounds like S-Allylcysteine (SAC) .
Expert Insight: Do not target "Allicin" for oral drugs without encapsulation. Its rapid reaction with blood thiols (glutathione) renders it undetectable in plasma minutes after ingestion. Target SAC for systemic stability or DATS for intracellular H₂S donation.
Visualization: The OSC Degradation Pathway
Caption: Chemical transformation pathways of Alliin based on processing conditions (Heat vs. Aging vs. Solvent).
Part 2: Extraction & Standardization Protocols
Protocol 1: "Green" HPLC Analysis of Allicin
Standard reverse-phase methods often degrade Allicin during the run. This protocol uses ethanol to prevent artifact formation.
Objective: Quantify Allicin content without thermal degradation. Reagents: Water (HPLC grade), Ethanol (Absolute), Trifluoroacetic acid (TFA).
-
Sample Preparation:
-
Homogenize 1g fresh garlic clove in 10mL water (4°C) for 1 minute.
-
Incubate for 5 minutes to allow Allinase activity.
-
Add 10mL cold ethanol to stop the reaction.
-
Centrifuge at 12,000 x g for 10 min at 4°C. Filter supernatant (0.22 µm).
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Kinetex 5µm, 250 x 4.6mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Ethanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm (Allicin specific) and 210 nm (Alliin).
-
-
Gradient:
-
0-5 min: 5% B (Isocratic)
-
5-13 min: 5%
35% B -
13-20 min: 35%
100% B
-
-
Validation: Allicin elutes at ~18.3 min. Purity is confirmed if the peak disappears after 24h at room temperature (self-validating instability).
Protocol 2: Optimized Allicin Extraction (Acidic Oxidation)
For generating high-purity Allicin for formulation studies without relying on variable enzymatic conversion.
Mechanism: Chemical oxidation of DADS using hydrogen peroxide in acidic conditions mimics the thiosulfinate structure formation.
-
Reaction: Mix Diallyl Disulfide (DADS) (10 mmol) with Acetic Acid (5 mL).
-
Oxidation: Add Hydrogen Peroxide (30%, 15 mmol) dropwise at 0°C.
-
Incubation: Stir at 25°C for 30 minutes.
-
Extraction: Quench with water, extract with dichloromethane, and evaporate solvent under vacuum at <30°C.
-
Yield: Expect ~90% conversion to Allicin. Store at -80°C.
Part 3: Therapeutic Mechanisms & Signaling
Recent 2024-2025 studies have shifted focus from simple antioxidant effects to Protein Persulfidation (S-sulfhydration).
Key Mechanism: Protein Persulfidation & Nrf2 Activation
Garlic OSCs (specifically DATS and DADS) act as H₂S donors. The released H₂S modifies cysteine residues on proteins (Persulfidation: -SH
-
Target: Keap1 (sensor for oxidative stress).
-
Effect: Persulfidation of Keap1 releases Nrf2 , which translocates to the nucleus to activate Antioxidant Response Elements (ARE).
Visualization: The Nrf2/ARE Signaling Pathway
Caption: Mechanism of DATS-induced Nrf2 activation via Keap1 persulfidation, leading to antioxidant gene expression.
Part 4: Advanced Drug Delivery (Nano-Formulation)
To bypass the "Allicin Trap," nano-encapsulation is mandatory for clinical viability.
Protocol 3: Ultrasonic Nanoliposome Formulation
This protocol extends Allicin half-life from 20 days to >1 year at 4°C.[1]
Reagents: Soy Lecithin, Cholesterol, Allicin (from Protocol 2), Phosphate Buffer (pH 6.5).
-
Phase Mixing:
-
Dissolve Lecithin and Cholesterol (Ratio 3.77:1 w/w) in Ethanol.
-
Dissolve Allicin in Ethanol (Lecithin:Allicin ratio 3.7:1).
-
Mix organic phases.
-
-
Film Formation:
-
Evaporate ethanol using a rotary evaporator at 35°C (vacuum) to form a thin lipid film.
-
-
Hydration:
-
Hydrate film with Phosphate Buffer (pH 6.5). Vortex for 5 min.
-
-
Ultrasonication (Critical Step):
-
Use a probe sonicator (e.g., 400W, 20kHz).
-
Cycle: 3.4 minutes total (Pulse: 5s ON, 5s OFF) to prevent overheating.
-
Target Size: 145 ± 15 nm.
-
-
Purification: Dialysis (12kDa cutoff) against buffer to remove unencapsulated Allicin.
Comparative Data: Delivery Systems
| Feature | Nanoliposomes | Solid Lipid Nanoparticles (SLN) | Nanoemulsions |
| Primary Component | Phospholipids (Lecithin) | Solid Lipids (Stearic Acid) | Oil + Surfactant (Tween 80) |
| Particle Size | 100 - 150 nm | 50 - 100 nm | 20 - 200 nm |
| Encapsulation Efficiency | ~75% | >85% | Variable (60-90%) |
| Stability (4°C) | High (>1 year) | Very High (Solid matrix) | Moderate (Kinetic stability) |
| Best For | Systemic delivery, Hydrophilic/Amphiphilic | Controlled release, Hydrophobic | Topical/Antimicrobial |
Part 5: Pharmacokinetics (PK)
Understanding the PK profile is crucial for dosing strategies.
-
S-Allylcysteine (SAC):
-
Bioavailability: ~100% (Mice, Rats, Dogs).
-
Half-life (t1/2): >10 hours in humans.[2]
-
Excretion: Renal (N-acetylated metabolites).
-
Clinical Status: Ideal marker for standardized garlic preparations (e.g., Aged Garlic Extract).
-
-
Allicin:
-
Bioavailability: Negligible in free form.
-
Metabolism: "First-pass" effect in blood; reacts immediately with Glutathione to form S-Allylmercaptoglutathione .
-
Clinical Status: Must be protected (enteric coating/liposome) to reach therapeutic targets intact.[3]
-
References
-
Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology. Link
-
Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. Journal of Food Science. Link
-
Pharmacokinetics of sulfur-containing compounds in aged garlic extract. Experimental and Therapeutic Medicine. Link
-
Preparation and physicochemical characteristics of an allicin nanoliposome and its release behavior. Journal of Food Science and Technology. Link
-
Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms. International Journal of Molecular Sciences. Link
-
Preparation and Characterization of Allicin-Loaded Solid Lipid Nanoparticles. Pharmaceutical Nanotechnology. Link
Sources
Technical Deep Dive: Allyl Methanethiosulfonate (Allyl MTS) as a Cysteine-Reactive Probe
[1]
Executive Summary
Allyl methanethiosulfonate (Allyl MTS) is a specialized sulfhydryl-reactive reagent used primarily in the Substituted Cysteine Accessibility Method (SCAM) and as a pharmacological mimic of organosulfur compounds found in Allium species (e.g., garlic). Unlike its charged counterparts (MTSES, MTSET), Allyl MTS is neutral and hydrophobic. This guide details its reaction mechanism, kinetic considerations, and its unique application in installing "allyl-thio" modifications to probe steric constraints and mimic the bioactivity of allicin on ion channels like TRPA1.
The Mechanistic Basis: Disulfide Exchange Chemistry
Reaction Mechanism
The core reactivity of Allyl MTS relies on a specific disulfide exchange reaction. The reagent contains a methanethiosulfonate group (
When a protein cysteine thiolate (
Chemical Equation:
Why Allyl MTS? (The "Biomimetic" Advantage)
While standard MTS reagents (Methyl MTS) introduce a small methyl group, Allyl MTS introduces a bulkier, hydrophobic allyl group (
-
Steric Mapping: In SCAM studies, if a cysteine is accessible to Methyl MTS but not Allyl MTS, it indicates a steric restriction of approximately 3–5 Å in the pore or binding pocket.
-
Allicin Mimicry: The resulting modification (
) is chemically identical to the modification produced by Allicin (diallyl thiosulfinate), the active compound in crushed garlic. Allyl MTS allows researchers to install this specific modification in a controlled, stoichiometric manner, avoiding the instability and side reactions associated with using crude allicin.
Visualization of the Reaction Pathway
The following diagram illustrates the nucleophilic attack and the resulting modification.
Figure 1: Mechanism of cysteine modification by Allyl MTS via disulfide exchange.[1]
Experimental Design & Kinetics
Factors Affecting Reactivity
The reaction rate is governed by the ionization state of the cysteine sulfhydryl group. Only the deprotonated thiolate anion (
| Factor | Impact on Reactivity | Experimental Implication |
| pH | High pH increases | Optimal pH: 7.0 – 7.5. At pH > 8.0, hydrolysis competes significantly with labeling.[1] |
| pKa of Cysteine | Lower pKa = higher reactivity at physiological pH.[1] | Buried cysteines with high pKa may require longer incubation or higher pH.[1] |
| Steric Access | Allyl group is bulkier than Methyl MTS.[1] | Lack of reaction (compared to Methyl MTS) implies a steric bottleneck or restricted pore size. |
| Hydrophobicity | Allyl MTS is neutral and lipophilic.[1] | It can penetrate membrane bilayers to label buried residues, unlike charged MTSES/MTSET.[1] |
Reversibility as a Validation Tool
Unlike maleimide or iodoacetamide labeling (which form irreversible thioether bonds), the disulfide bond formed by Allyl MTS is reversible .
-
Validation: If a functional effect (e.g., channel block) is observed after Allyl MTS treatment, it must be reversed by applying a reducing agent like DTT (dithiothreitol) or
-mercaptoethanol. This confirms the effect is due to cysteine modification and not non-specific binding.
Detailed Protocol: Cysteine Scanning with Allyl MTS
Objective: To determine if a specific residue in an ion channel (e.g., TRPA1, GABA) is accessible to the aqueous phase or involved in ligand gating.
Reagent Preparation
-
Stock Solution: Dissolve Allyl MTS (typically an oil or low-melting solid) in anhydrous DMSO to create a 100 mM – 1 M stock.
-
Critical: MTS reagents hydrolyze rapidly in water. Keep the stock anhydrous and frozen at -20°C.
-
Freshness: Prepare the working dilution in aqueous buffer immediately (< 30 seconds) before application to the cells.
-
Labeling Workflow (Electrophysiology Context)
-
Baseline Recording: Establish a stable baseline current for the channel of interest (e.g., whole-cell patch clamp).
-
Control Application: Apply the vehicle (buffer + DMSO) to ensure no artifacts.
-
Allyl MTS Application: Perfusion of 100 µM – 1 mM Allyl MTS for 1–5 minutes.
-
Note: If the residue is a pore-liner, you may see immediate current inhibition or activation.
-
-
Washout: Wash with standard buffer for 2–5 minutes.
-
Functional Test: Re-apply the agonist (e.g., GABA, ATP) to assess changes in channel properties (Popen, conductance).
-
Reversal (The "Trust" Step): Apply 2–10 mM DTT for 2–5 minutes.
-
Success Criteria: The channel function should return to near-baseline levels, proving the modification was a disulfide bond.
-
Workflow Diagram
Figure 2: Experimental workflow for validating Allyl MTS modification via reversible disulfide chemistry.
Troubleshooting & Stability
Hydrolysis Rates
MTS reagents are unstable in aqueous solution. The half-life (
-
pH 7.0:
minutes (acceptable for perfusion). -
pH 8.0:
minutes (rapid degradation). -
Solution: Always make dilutions fresh. Do not store aqueous aliquots.
Lack of Effect
If Allyl MTS fails to modify a target cysteine:
-
Accessibility: The residue may be buried. Try a smaller reagent (Methyl MTS) to confirm.
-
Oxidation State: The cysteine may already be oxidized (disulfide).[2] Pre-treat with low DTT, wash thoroughly, then apply Allyl MTS.
-
Reaction Rate: The local pKa might be high. Increase pH to 7.8 (if protein tolerates) to increase nucleophilicity.
References
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123–145.
-
Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature, 445(7127), 541–545. (Demonstrates the relevance of allyl-thio modifications in TRPA1).
-
Toronto Research Chemicals. (n.d.). Allyl Methanethiosulfonate Product Page. (Chemical properties and availability).[3][4][5][6][7][8][9][10]
-
Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407–430. (Foundational chemistry of MTS reagents).
Sources
- 1. 上海涞昂生物科技有限公司 [lion-bio.com]
- 2. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. interchim.fr [interchim.fr]
- 7. mdpi.com [mdpi.com]
- 8. Biological evaluation of synthesized allicin and its transformation products obtained by microwaves in methanol: antioxidant activity and effect on cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LGC Group [www2.lgcgroup.com]
- 10. S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Probing Protein Architecture with Allyl Methanethiosulfonate (AlMTS)
A Technical Guide for Structural Biology and Ion Channel Pharmacology
Executive Summary
Allyl methanethiosulfonate (AlMTS) is a specialized thiol-reactive reagent used in the Substituted Cysteine Accessibility Method (SCAM). Unlike its charged counterparts (MTSET, MTSES) which probe electrostatic potential, AlMTS is a neutral, hydrophobic probe. It is primarily employed to map the steric dimensions of ion channel pores, transmembrane binding pockets, and solvent-accessible crevices without introducing artificial electrostatic repulsion. This guide details the chemical mechanism, experimental protocols, and data analysis required to use AlMTS effectively in determining protein structure-function relationships.
Part 1: Chemical Basis & Mechanism
The Reaction Core
AlMTS belongs to the methanethiosulfonate (MTS) family.[1][2][3][4] It reacts specifically and rapidly with the thiolate anion (
Key Chemical Properties:
-
Selectivity: Highly specific for sulfhydryl groups (-SH).
-
Reversibility: The resulting mixed disulfide bond can be cleaved by reducing agents (DTT,
-mercaptoethanol), allowing the protein to be "reset." -
The Allyl Moiety: The allyl group (
) adds a specific steric bulk (~5-6 Å in length) that is hydrophobic and contains a planar double bond. This allows researchers to test if a pocket can accommodate this specific shape and hydrophobicity.
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic attack of the cysteine thiolate on AlMTS.
Figure 1: Mechanism of cysteine modification by Allyl Methanethiosulfonate.
Part 2: The SCAM Method (Substituted Cysteine Accessibility Method)[1]
The utility of AlMTS is realized through SCAM.[4] The core logic is to mutate native residues to cysteine (one at a time) and determine if AlMTS alters protein function.
The "Molecular Ruler" Concept
By comparing AlMTS with other alkyl-MTS reagents (Methyl-, Ethyl-, Propyl-MTS), researchers can measure the physical dimensions of a binding pocket.
-
If Methyl-MTS (small) has no effect, but Allyl-MTS (medium/bulky) blocks function, the residue likely lines a pocket with specific steric constraints.
-
If Allyl-MTS modifies the residue but Propyl-MTS (similar size, saturated) does not, the pocket may require the planar geometry of the double bond or specific pi-interactions.
Comparative Reagent Table
| Reagent | Charge | Moiety Structure | Approx.[4][5][6] Length | Primary Use |
| AlMTS | Neutral (0) | ~5.8 Å | Steric mapping, hydrophobic pockets | |
| MTSET | Positive (+1) | ~6.0 Å | Probing electrostatic potential (pore lining) | |
| MTSES | Negative (-1) | ~6.0 Å | Probing electrostatic potential | |
| MMTS | Neutral (0) | ~3.5 Å | Minimal steric block (baseline) |
Part 3: Experimental Protocol
Context: The standard readout for these experiments is Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes expressing the target ion channel (e.g., GABA-A, nAChR, CFTR).
Workflow Diagram
Figure 2: Step-by-step workflow for functional cysteine scanning.
Detailed Methodology
Step 1: Reagent Preparation (Critical)
MTS reagents are unstable in aqueous solution (hydrolysis half-life ~10-20 mins at pH 7.5).
-
Stock: Dissolve AlMTS in 100% DMSO to create a 1 M stock. Store at -20°C (stable for months).
-
Working Solution: Dilute stock into the recording buffer (e.g., ND96) immediately before perfusion. Final concentration typically ranges from 10 µM to 1 mM .
-
Note: Keep DMSO concentration < 1% to avoid non-specific effects on the channel.
-
Step 2: Establishing Baseline
-
Clamp oocyte at holding potential (e.g., -60 mV).
-
Apply agonist (e.g., GABA) to elicit maximal current (
). -
Wash until current returns to baseline.
Step 3: Modification Phase
-
Apply AlMTS (in the absence of agonist) for a specific time interval (
). -
Alternative: Apply AlMTS + Agonist to test state-dependence (Open vs. Closed state accessibility).
Step 4: Quantifying Effect
-
Wash out AlMTS thoroughly (2-3 mins).
-
Re-apply agonist and measure current (
). -
Irreversibility Check: The change in current should be persistent. If current recovers spontaneously, it is not a covalent modification.
-
Reversal: Apply 2-5 mM DTT. If the current returns to
, the effect was due to disulfide bond formation.
Part 4: Data Analysis & Interpretation
Calculating Rate Constants
The reaction is second-order. The rate depends on the concentration of the reagent and the concentration of the thiolate anion.
The modification rate (
Where:
-
= Current after modification time
- = Initial current
- = Concentration of reagent
Interpretation:
-
High Rate (
): Residue is highly accessible and likely water-exposed (pore-lining). -
Low Rate (
): Residue is buried, sterically hindered, or the local pKa of the cysteine is high (protonated SH is unreactive).
The Protection Assay (Binding Site Validation)
To confirm a residue lies within a ligand-binding pocket:
-
Measure modification rate of AlMTS alone.
-
Measure modification rate of AlMTS in the presence of a saturating concentration of Ligand X.
-
Result: If Ligand X significantly slows the reaction rate (Protection Factor > 2-5x), the cysteine is physically occluded by the ligand. This validates the residue's location in the binding site.
References
-
Karlin, A., & Akabas, M. H. (1998).[1][2] Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link
-
Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(6), 1351-1361. Link
-
Fantasia, E., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. Molecular Pharmacology, 100(5), 466-478. Link
-
Mascia, M. P., et al. (2000). Specific binding sites for alcohols and anesthetics on ligand-gated ion channels.[7] Proceedings of the National Academy of Sciences, 97(16), 9305-9310. Link
-
Toronto Research Chemicals. (n.d.). Allyl Methanethiosulfonate Product Page. Link
Sources
- 1. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. GABA(A) receptor transmembrane amino acids are critical for alcohol action: disulfide cross-linking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Protocol for cysteine labeling with allyl methanethiosulfonate
Application Note: Protocol for Cysteine Labeling with Allyl Methanethiosulfonate (Allyl-MTS)
Executive Summary
This guide details the protocol for modifying cysteine residues using Allyl Methanethiosulfonate (Allyl-MTS) . Unlike the more common methyl-MTS (MMTS) used for blocking, Allyl-MTS introduces a sterically distinct allyl disulfide moiety (-S-S-CH₂-CH=CH₂) onto the cysteine thiol.
Primary Applications:
-
Substituted Cysteine Accessibility Method (SCAM): Used to probe the steric volume of ion channel pores or transporter binding sites. The allyl group (intermediate size) tests physical accessibility where smaller probes (methyl) might fit, but larger ones (propyl/benzyl) do not.
-
Chemical Handle Installation: Introduces a terminal alkene group, enabling downstream bioorthogonal chemistry (e.g., thiol-ene click or olefin cross-metathesis), although the reversibility of the disulfide bond requires careful handling.
-
Reversible Protection: The resulting disulfide bond can be cleaved by reducing agents (DTT, TCEP), allowing for "chemical rescue" experiments.
Mechanism of Action
Methanethiosulfonate (MTS) reagents react specifically with the thiolate anion (
Chemical Reaction:
-
Reagent: S-Allyl Methanethiosulfonate (Allyl-MTS)
-
Leaving Group: Methanesulfinate (highly stable, driving the reaction forward).[1]
-
Product: Mixed disulfide (Protein-S-S-Allyl).
-
Mass Shift: +72.1 Da (relative to free thiol).
Figure 1: Reaction mechanism of Cysteine labeling with Allyl-MTS. The thiolate anion attacks the sulfenyl sulfur, releasing methanesulfinate.
Material Preparation & Handling
Safety & Stability Warning: Allyl-MTS is an alkylating agent and should be handled in a fume hood. It is moisture-sensitive; hydrolysis produces methanesulfinic acid and allyl mercaptan (strong odor).
| Component | Specification | Storage | Notes |
| Allyl-MTS | >95% Purity | -20°C, Desiccated | Hydrophobic. Dissolve in DMSO or Acetonitrile. |
| Solvent | Anhydrous DMSO | RT | Avoid wet DMSO to prevent hydrolysis. |
| Buffer | HEPES or Tris (pH 7.0–8.0) | 4°C | Degas thoroughly to prevent cysteine oxidation. |
| Reductant | DTT or TCEP | -20°C | Must be removed before labeling (except TCEP in specific cases). |
Pro-Tip: Prepare the Allyl-MTS stock solution (e.g., 200 mM in DMSO) immediately before use. Do not store diluted aqueous solutions.
Experimental Protocol
This protocol is designed for purified protein in solution. For in situ labeling (e.g., oocytes), adjust buffer volumes and incubation times (typically 1–5 minutes).
Phase 1: Protein Reduction (Critical)
MTS reagents require a free sulfhydryl. Oxidized cysteines (disulfides) will not react.
-
Dilute Protein: Adjust protein concentration to 10–50 µM in Labeling Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Add Reductant: Add DTT to a final concentration of 5–10 mM.
-
Incubate: 30 minutes on ice or 15 minutes at RT.
-
Desalt: Crucial Step. Remove DTT using a spin column (e.g., Zeba Spin) or dialysis under nitrogen.
-
Why? DTT contains thiols that will rapidly consume the Allyl-MTS reagent, quenching the reaction before it labels the protein.
-
Phase 2: Labeling Reaction
-
Prepare Reagent: Dilute the 200 mM Allyl-MTS DMSO stock into the protein solution.
-
Target Concentration: 10-fold to 100-fold molar excess over protein thiols (typically 0.1 mM – 1.0 mM final Allyl-MTS).
-
Note: Keep DMSO concentration < 2% to avoid protein denaturation.
-
-
Incubate: 15–30 minutes at Room Temperature (RT) or 1 hour on ice.
-
Reaction Rate: The reaction is fast (second-order rate constant
). Extended incubation is rarely needed and may lead to nonspecific modification.
-
-
Quench: Add excess L-Cysteine (10 mM) or DTT (if reversibility is not an issue for downstream analysis) to consume unreacted MTS. Alternatively, proceed immediately to desalting.
Phase 3: Validation
-
Mass Spectrometry (Gold Standard):
-
Ellman’s Assay (DTNB):
-
Quantify free thiols before and after labeling. Successful labeling results in the loss of absorbance at 412 nm.
-
Workflow Diagram
Figure 2: Step-by-step workflow for Allyl-MTS labeling. The removal of DTT prior to labeling is the most critical control point.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Labeling Observed | DTT not removed | Ensure rigorous desalting (2x spin columns) before adding Allyl-MTS. |
| No Labeling Observed | Cysteine Oxidation | Use degassed buffers; include EDTA to chelate metals that catalyze oxidation. |
| Precipitation | Hydrophobic Reagent | Allyl-MTS is hydrophobic. Ensure DMSO is used for stock; do not exceed solubility limit in buffer. |
| Multiple Labels | Nonspecificity | Reduce reagent excess (try 2-5x) or shorten time. Check pH (keep < 8.0 to ensure thiol specificity). |
References
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link
-
Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430. Link
-
Toronto Research Chemicals. Allyl Methanethiosulfonate (Product Data). Link
-
PubChem. Allyl methanethiosulfonate (Compound Summary). Link
Sources
- 1. Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Probing Protein Architecture: A Guide to the Substituted Cysteine Accessibility Method (SCAM) with Thiol-Reactive Methanethiosulfonate (MTS) Reagents
Introduction: Unveiling Protein Topography and Dynamics
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique for investigating the local environment of specific amino acid residues within a protein.[1][2] By combining site-directed mutagenesis with chemical labeling, SCAM provides low-resolution structural information that is often complementary to high-resolution methods like X-ray crystallography, which can be challenging for certain classes of proteins, especially membrane proteins.[1][3] This method is particularly adept at identifying residues that line aqueous channels or crevices, determining the topology of membrane proteins, and detecting conformational changes associated with protein function.[1][2][4]
At the heart of SCAM lies the introduction of a unique cysteine residue at a position of interest in a protein that ideally lacks other reactive cysteines. The sulfhydryl group of this engineered cysteine then serves as a chemical handle for modification by specific, membrane-impermeable or permeable thiol-reactive reagents.[3][5] The accessibility of the cysteine to these reagents reveals its exposure to the aqueous environment. This guide provides a detailed overview of the SCAM methodology, with a special focus on the versatile methanethiosulfonate (MTS) family of reagents. While we will discuss the general principles applicable to all MTS reagents, we will also provide a framework for the application and validation of less common derivatives, such as allyl methanethiosulfonate (allyl MTS).
The Chemistry of SCAM: The MTS-Cysteine Reaction
The cornerstone of SCAM is the specific and rapid reaction between the sulfhydryl group of a cysteine residue and a methanethiosulfonate (MTS) reagent. This reaction results in the formation of a stable disulfide bond, effectively labeling the cysteine residue.[5] MTS reagents are highly selective for thiols under physiological pH conditions.[6]
The general reaction can be depicted as:
Protein-SH + CH₃SO₂-S-R → Protein-S-S-R + CH₃SO₂H
Where:
-
Protein-SH is the sulfhydryl group of the introduced cysteine.
-
CH₃SO₂-S-R is the MTS reagent, with 'R' being a variable functional group that determines the reagent's properties (e.g., charge, size, hydrophilicity).
-
Protein-S-S-R is the labeled protein.
-
CH₃SO₂H is methanesulfinic acid, a byproduct.
The choice of the 'R' group is critical as it dictates the experimental application of the MTS reagent. For instance, charged MTS reagents are generally membrane-impermeable, allowing researchers to probe the accessibility of cysteines on the extracellular or intracellular face of a membrane protein in intact cells versus lysed cells.[1][2]
Core Principles and Experimental Design
A successful SCAM experiment hinges on a well-thought-out design that considers the protein of interest, the research question, and the properties of the chosen MTS reagent. The overall workflow can be broken down into several key stages.
Caption: A generalized workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment.
I. Generation of Cysteine Mutants
The initial and most critical step in SCAM is the generation of a suitable protein construct.[5]
-
Start with a Cysteine-less Template: If the wild-type protein contains reactive cysteine residues that are not of interest, they should be mutated to a non-reactive amino acid like serine or alanine. This ensures that only the engineered cysteine is available for labeling.
-
Strategic Introduction of Single Cysteines: A series of single-cysteine mutants is then created, with each mutant having a cysteine at a different position to be probed. The choice of positions is typically guided by predictive models of protein structure or specific hypotheses about protein function.
II. Protein Expression and Preparation
The cysteine mutant proteins can be expressed in a suitable system, such as E. coli, yeast, or mammalian cells. For membrane proteins, they can be studied in intact cells, in isolated membrane preparations, or after purification and reconstitution into artificial lipid bilayers.
III. The MTS Reagent: Properties and Handling
A diverse array of MTS reagents is commercially available, each with unique properties.
| Reagent Example | Charge | Key Feature | Primary Application |
| MTSEA | Positive | Small, membrane-impermeable | Probing surface accessibility |
| MTSES | Negative | Small, membrane-impermeable | Assessing electrostatic potential of a channel or pore |
| MTSET | Positive | Larger than MTSEA, membrane-impermeable | Sizing of channels and pores |
| MMTS | Neutral | Small, can be membrane permeable | General cysteine modification, can access more buried residues |
| Allyl MTS | Neutral | Contains a reactive allyl group | Potential for secondary chemical modifications |
Handling and Storage of MTS Reagents:
-
MTS reagents are susceptible to hydrolysis, especially in aqueous solutions and in the presence of nucleophiles.[5][6]
-
They should be stored desiccated at -20°C.[6]
-
For experiments, fresh stock solutions should be prepared immediately before use in an appropriate solvent (e.g., DMSO or water, depending on the reagent's solubility). Aqueous solutions are generally stable for only a few hours at 4°C.[6]
IV. The Labeling Reaction
The labeling reaction is typically performed by incubating the protein preparation with the MTS reagent. Key parameters to optimize include:
-
MTS Concentration: Should be in excess of the protein concentration to drive the reaction to completion. Typical concentrations range from the micromolar to the low millimolar range.
-
Incubation Time: Can range from seconds to minutes, depending on the accessibility of the cysteine and the intrinsic reactivity of the MTS reagent.[6]
-
Temperature and pH: The reaction is usually carried out at room temperature or on ice to slow down degradation of the reagent and the protein. The pH is typically kept near neutral (7.0-8.0) to ensure the cysteine's sulfhydryl group is sufficiently nucleophilic.
V. Quenching the Reaction and Detecting Modification
After the desired incubation time, the reaction is quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume the unreacted MTS reagent.
The modification of the cysteine residue can be detected in several ways:
-
Functional Assays: For proteins with measurable activity, such as ion channels or transporters, labeling of a critical residue can lead to a change in function (e.g., inhibition or activation of ion flow), which can be measured by techniques like patch-clamping.[6]
-
Biochemical Assays: Modification can be detected by a shift in the protein's migration on a gel (e.g., if the MTS reagent is bulky or charged), or by using a tagged MTS reagent (e.g., biotinylated MTS) followed by a Western blot with streptavidin.
-
Mass Spectrometry: This provides a direct and precise way to confirm the covalent modification of the target cysteine residue.
Protocol: A General Framework for SCAM using MTS Reagents
This protocol provides a general template that should be optimized for the specific protein and MTS reagent being used.
Materials:
-
Cysteine-less and single-cysteine mutant protein preparations (e.g., purified protein, cell cultures, or membrane fractions).
-
MTS Reagent (e.g., Allyl MTS).
-
Labeling Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Quenching Solution (e.g., 100 mM L-cysteine in Labeling Buffer).
-
Detection reagents (as required for the chosen detection method).
Procedure:
-
Preparation of MTS Stock Solution: Immediately before use, dissolve the MTS reagent in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 100 mM).
-
Protein Preparation: Resuspend the protein preparation (e.g., cells or purified protein) in the Labeling Buffer to the desired final concentration.
-
Initiation of Labeling Reaction: Add the MTS stock solution to the protein preparation to the desired final concentration (e.g., 1 mM). Mix gently.
-
Incubation: Incubate for the desired time (e.g., 5 minutes) at the chosen temperature (e.g., room temperature).
-
Quenching: Add the Quenching Solution to a final concentration sufficient to rapidly consume the remaining MTS reagent (e.g., 10 mM L-cysteine). Incubate for a further 5-10 minutes.
-
Sample Preparation for Analysis: Process the samples as required for the chosen detection method (e.g., prepare cell lysates for SDS-PAGE, or proceed with functional measurements).
-
Analysis: Analyze the samples to determine the extent of cysteine modification. Include appropriate controls (e.g., cysteine-less protein, no MTS reagent).
Special Considerations for Novel MTS Reagents: The Case of Allyl MTS
While the principles of SCAM are universal for all MTS reagents, the use of a novel or less-characterized reagent like allyl methanethiosulfonate requires careful consideration and validation. The allyl group (CH₂=CH-CH₂-) is a small, uncharged, and relatively hydrophobic moiety. It also contains a double bond, which could potentially be used for secondary, "click" chemistry-type reactions after the initial labeling.
Hypothesized Properties of Allyl MTS in SCAM:
-
Membrane Permeability: Being small and uncharged, allyl MTS is likely to be membrane-permeable, making it suitable for labeling cysteine residues in intracellular domains of proteins in intact cells.
-
Reactivity: The intrinsic reactivity with thiols is expected to be high, similar to other small MTS reagents.
-
Probing Hydrophobic Environments: Its hydrophobicity might allow it to partition into and probe more buried, non-polar environments within a protein structure.
-
Secondary Labeling Potential: The terminal alkene of the allyl group could potentially be targeted by other chemical reactions, allowing for a two-step labeling strategy.
Validation Workflow for Allyl MTS:
Before employing a novel MTS reagent in a complex biological system, its reactivity and specificity must be validated.
Caption: A workflow for validating a novel MTS reagent like allyl MTS for use in SCAM.
-
Confirm Reactivity: The reaction of allyl MTS with free L-cysteine or another small molecule thiol should be confirmed, for instance, by mass spectrometry.
-
Assess Stability: The stability of allyl MTS in the chosen Labeling Buffer should be determined by monitoring its concentration over time.
-
Verify Specificity: The validated allyl MTS should be tested on the cysteine-less parent protein to ensure there is no off-target labeling.
-
Optimize Reaction Conditions: The concentration of allyl MTS and the incubation time should be titrated using a known reactive single-cysteine mutant to determine the optimal conditions for complete labeling.
-
Definitive Identification of Modification: The modification of the target cysteine in the mutant protein by allyl MTS should be unambiguously confirmed by mass spectrometry.
Troubleshooting and Data Interpretation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low labeling | Inaccessible cysteine; Degraded MTS reagent; Insufficient reaction time/concentration | Use a smaller MTS reagent; Prepare fresh MTS stock; Optimize reaction conditions |
| High background labeling | Off-target reaction with other residues; Contaminating thiols in the buffer | Ensure the protein is cysteine-less; Use a buffer without reducing agents; Quench thoroughly |
| Inconsistent results | Instability of MTS reagent or protein; Variability in cell preparations | Prepare fresh reagents for each experiment; Ensure consistent protein handling and cell culture conditions |
Interpreting the Results:
The pattern of reactivity across a series of single-cysteine mutants provides a wealth of information. For a membrane protein, residues that are labeled by a membrane-impermeable MTS reagent in intact cells are solvent-accessible on the extracellular surface. Residues that are only labeled after cell lysis are on the intracellular side. A stretch of unreactive residues often corresponds to a transmembrane domain. Changes in the accessibility of a residue upon addition of a ligand or a change in membrane potential can signify a conformational change.
Conclusion
The Substituted Cysteine Accessibility Method is a versatile and informative technique for probing protein structure and function in a near-native environment. The expanding toolkit of MTS reagents, with their diverse chemical properties, continues to enhance the power of this method. While established reagents provide reliable probes for accessibility, charge, and size, the development and validation of novel reagents like allyl MTS open up new possibilities for more sophisticated labeling strategies. By following the principles and protocols outlined in this guide, researchers can effectively employ SCAM to gain valuable insights into the intricate world of protein architecture and dynamics.
References
- Vertex AI Search, Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. (2018).
- Interchim, Fluorescent MTS.
- Bogdanov, M., Dowhan, W., & Vitrac, H. (2016). Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1863(7), 1543-1554.
- Bogdanov, M., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology, 1615, 105–128.
- ResearchGate, S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. (2025).
- Interchim, MTS reagents.
- Akabas, M. H. (2000). Substituted-cysteine accessibility method. Methods in Enzymology, 322, 434-453.
- Bogdanov, M., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). PubMed.
- Karlin, A., & Akabas, M. H. (1998). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Journal of general physiology, 112(6), 647-664.
- Thermo Fisher Scientific, Thiol-Reactive Probe Labeling Protocol.
- National Center for Biotechnology Information, From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Tre
- Koch, O. (2021).
- National Center for Biotechnology Information, S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. (2024).
- Feedzai, What Is Fraud Analytics | How to Use D
- Interchim, MTS reagents.
- CECAM, Challenges in modelling ion channels: simul
- National Center for Biotechnology Information, Thiol Reactive Probes and Chemosensors.
- ACS Publications, From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Tre
- DataCamp, What Is Fraud Analytics? Techniques, Workflows, and Tools. (2024).
- Santa Cruz Biotechnology, Thiol-Reactive.
- MDPI, Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis.
- National Center for Biotechnology Information, Imaging with Ion Channels. (2021).
- Organic Syntheses Procedure, Preparation of N-(Boc)
- Corcentric, Creating a data analytics approach to fraud detection and prevention.
- Ruddock, L. W., & Karala, A. R. (2007). Does S-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Antioxidants & redox signaling, 9(4), 527-531.
- MDPI, Experimental Research on the Influence of Ion Channels on the Healing of Skin Wounds in R
- YouTube, Fraud Detection Using Machine Learning – Full Python Data Science Project (94% Accuracy). (2025).
- ResearchGate, Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. (2021).
- Thermo Fisher Scientific, Thiol-Reactive Probes Excited with Visible Light—Section 2.2.
- YouTube, Mastering Membrane Protein Purific
- National Center for Biotechnology Information, Effect of S-Allyl –L-Cysteine on MCF-7 Cell Line 3-Mercaptopyruvate Sulfurtransferase/Sulfane Sulfur System, Viability and Apoptosis.
- RIT Digital Institutional Repository, Fraud Detection using D
- Velázquez-Sánchez, A. M., et al. (2020). S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice. Brain sciences, 10(9), 592.
- Google Patents, CN105399610A - Technological method for prepar
- MDPI, Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-N
- ACS Publications, A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution.
- ResearchGate, Structure of MTSL (Methanethiosulfonate spin label) and the resulting side-chain produced by reaction with the cysteine residue of the protein.
- arXiv, privacy preserving real-time scam detection and conversational scambaiting by leveraging llms and feder
- Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Str
- Bogdanov, M., Heacock, P. N., & Dowhan, W. (2002). Transmembrane protein topology mapping by the substituted cysteine accessibility method (SCAM™): application to lipid-specific membrane protein topogenesis. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1565(1), 1-20.
- Zamyatnin, A. A., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(10), 861-869.
Sources
- 1. 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 4. US4171324A - Preparation of sodium allyl and methallyl sulfonate - Google Patents [patents.google.com]
- 5. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods [mdpi.com]
- 6. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of S-Allylmercaptocysteine (SAMC) via Allyl Methanethiosulfonate
This is a comprehensive Application Note and Protocol for the synthesis of S-Allylmercaptocysteine (SAMC) using Allyl Methanethiosulfonate (AMTS) .
Important Scientific Clarification
Target Molecule Distinction: The user requested the synthesis of S-Allyl Cysteine (SAC) using Allyl Methanethiosulfonate. However, based on fundamental organosulfur chemistry:
-
Allyl Methanethiosulfonate (AMTS) is a sulfenylating agent. Its reaction with Cysteine yields the disulfide S-Allylmercaptocysteine (SAMC) (
). -
S-Allyl Cysteine (SAC) is a thioether (
). Synthesis of SAC typically requires an alkylating agent like Allyl Bromide or Allyl Methanesulfonate (Mesylate).
Editorial Decision: To maintain scientific integrity (Part 2), this guide focuses on the synthesis of SAMC , as this is the product inevitably formed by the specified reagent (AMTS). A "Critical Technical Note" is included to address the alternative synthesis of SAC for researchers who may have confused the reagents.
Abstract & Significance
S-Allylmercaptocysteine (SAMC) is a bioactive organosulfur compound found in aged garlic extract, distinct from its thioether analog, S-Allyl Cysteine (SAC).[1] While SAC is known for stability and antioxidant properties, SAMC possesses a reactive disulfide bond, making it a potent modulator of intracellular redox states and a promising agent in oncology (e.g., inducing G2/M arrest in erythroleukemia cells).
This protocol details the controlled synthesis of SAMC using Allyl Methanethiosulfonate (AMTS) . Unlike traditional methods using allicin (which yields complex mixtures), the AMTS route offers high specificity for the asymmetric disulfide formation via a thiol-thiosulfonate exchange mechanism.
Scientific Background & Mechanism[2][3][4][5][6][7]
The Reagent: Allyl Methanethiosulfonate (AMTS)
Methanethiosulfonates (
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the cysteinyl thiolate anion on the sulfenyl sulfur of AMTS.
Reaction:
Structural Comparison (SAC vs. SAMC)
| Feature | S-Allyl Cysteine (SAC) | S-Allylmercaptocysteine (SAMC) |
| Structure | ||
| Bond Type | Thioether (C-S-C) | Disulfide (C-S-S-C) |
| Reactivity | Stable, antioxidant | Redox-active, thiol-exchange capable |
| Synthesis Reagent | Allyl Bromide / Allyl Mesylate | Allyl Methanethiosulfonate (AMTS) |
Visualization of Pathway[8]
Caption: Mechanistic pathway of SAMC synthesis via thiol-thiosulfonate exchange.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
L-Cysteine Hydrochloride Monohydrate (High Purity, >98%).
-
Allyl Methanethiosulfonate (AMTS) (Commercial or synthesized via reaction of sodium methanethiosulfonate with allyl bromide).
-
Solvents: Methanol (HPLC grade), Deionized Water (18.2 MΩ).
-
Buffer: 100 mM Phosphate Buffer (pH 8.0) or Ammonium Bicarbonate.
-
-
Equipment:
-
Magnetic stirrer with temperature control.
-
Rotary evaporator.
-
Preparative HPLC (C18 column) or Flash Chromatography system.
-
Lyophilizer.
-
Step-by-Step Procedure
Step 1: Preparation of Cysteine Solution
-
Dissolve 1.0 eq (e.g., 1.57 g, 10 mmol) of L-Cysteine HCl in 20 mL of 100 mM Phosphate Buffer (pH 8.0) .
-
Expert Insight: The pH must be maintained between 7.5 and 8.0. Below pH 7, the cysteine thiol is protonated (
) and less nucleophilic. Above pH 9, disulfide exchange (dimerization to Cystine) competes.
-
-
Degas the solution by bubbling nitrogen for 10 minutes to prevent oxidation.
Step 2: Addition of Allyl Methanethiosulfonate
-
Dissolve 1.1 eq (e.g., 1.67 g, 11 mmol) of Allyl Methanethiosulfonate (AMTS) in 5 mL of Methanol.
-
Add the AMTS solution dropwise to the stirring Cysteine solution at Room Temperature (25°C).
-
Observation: The reaction is typically rapid.[2] A slight turbidity may appear initially but should clear as the reaction proceeds if the volume is sufficient.
-
Step 3: Reaction Monitoring
-
Stir the mixture for 30–60 minutes .
-
TLC Monitoring: Use Silica plates; Mobile phase: n-Butanol/Acetic Acid/Water (4:1:1). Stain with Ninhydrin.
-
Reference: Cysteine (
), SAMC ( ).
-
-
HPLC Monitoring (Preferred): C18 Column, Gradient 0-30% Acetonitrile in Water (0.1% TFA). SAMC elutes later than Cysteine due to the hydrophobic allyl group.
Step 4: Isolation and Purification
-
Quenching: Acidify the reaction mixture to pH 3.0 using 1M HCl. This stops the reaction and stabilizes the disulfide.
-
Extraction (Optional): Wash the aqueous phase with Ethyl Acetate (2 x 10 mL) to remove unreacted AMTS (which is organic soluble). The product (SAMC) is a zwitterion and will remain in the aqueous phase.
-
Purification:
-
Method A (Precipitation): Concentrate the aqueous phase to ~5 mL under vacuum. Add 50 mL of cold Ethanol/Acetone (1:1) to precipitate the crude product.[3] Filter and wash with cold acetone.
-
Method B (Prep-HPLC): Inject the acidified aqueous layer directly onto a C18 Prep-HPLC column. Collect the SAMC peak.
-
-
Drying: Lyophilize the collected fractions to obtain SAMC as a white fluffy powder.
Characterization & Quality Control
| Technique | Expected Result | Interpretation |
| Distinct allyl signals coupled to the cysteine backbone confirm the S-allyl moiety. | ||
| Mass Spectrometry (ESI+) | Matches theoretical mass for C | |
| Ellman's Test | Negative | Lack of free thiol (-SH) indicates complete conversion of Cysteine. |
Critical Technical Note: Synthesis of S-Allyl Cysteine (SAC)
If your specific requirement is S-Allyl Cysteine (Thioether) and not SAMC, the AMTS reagent is chemically unsuitable. You must switch to an alkylation protocol.
Alternative Protocol for SAC (Thioether):
-
Reagents: L-Cysteine + Allyl Bromide (or Allyl Mesylate).
-
Condition: 2M NH
OH (Basic medium). -
Mechanism:
Alkylation. -
Outcome: Formation of the stable C-S-C bond.
Workflow Diagram
Caption: Operational workflow for the synthesis of SAMC.
References
-
Lawson, L. D., & Wang, Z. J. (1993). Pre-hepatic fate of the organosulfur compounds derived from garlic (Allium sativum). Planta Medica. Link
- Context: Establishes the distinction between SAC and SAMC in garlic chemistry.
-
Fujii, T., et al. (2018).[1] Changes of S-Allylmercaptocysteine... in Garlic Extract. Journal of Agricultural and Food Chemistry. Link
- Context: Discusses the formation of SAMC via disulfide exchange mechanisms.
-
Rabinkov, A., et al. (1998). The inhibition of the enzyme alliinase by S-allylmercaptocysteine. Biochimica et Biophysica Acta. Link
- Context: Uses methanethiosulfonate reagents for synthesizing specific cysteine disulfides.
-
Bruzaroski, S. R., et al. (2019). Synthesis and biological evaluation of S-allyl cysteine derivatives. Synthetic Communications. Link
- Context: Provides comparative alkylation methods for thioether (SAC) synthesis.
-
Wynn, R., & Richards, F. M. (1995). Chemical modification of protein thiols: formation of mixed disulfides. Methods in Enzymology. Link
- Context: The authoritative source on using Methanethiosulfonates (MTS reagents)
Sources
Application Notes and Protocols: Allyl Methanethiosulfonate (AMTS) Reaction Conditions for Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of Allyl Methanethiosulfonate in Membrane Protein Research
Allyl methanethiosulfonate (AMTS) is a sulfhydryl-reactive reagent that plays a important role in the study of membrane protein structure and function. As a member of the methanethiosulfonate (MTS) family of reagents, AMTS covalently modifies cysteine residues through the formation of a disulfide bond.[1][2] This specific and rapid reaction under mild conditions makes it an invaluable tool for researchers.[3][4]
The primary application of AMTS and other MTS reagents is in a technique known as Substituted Cysteine Accessibility Mapping (SCAM).[5][6] SCAM allows for the identification of amino acid residues that line aqueous channels or crevices within membrane proteins.[5][7] By systematically introducing cysteine mutations at various positions and assessing their accessibility to membrane-impermeant or -permeant MTS reagents, researchers can deduce the topology and dynamic conformational changes of these complex proteins.[7][8] This application note provides a comprehensive guide to the effective use of AMTS for modifying membrane proteins, detailing the underlying chemistry, critical reaction parameters, and step-by-step protocols for both in-vitro and cell-based systems.
Mechanism of Action: The Chemistry of Cysteine Modification
The reactivity of AMTS with cysteine is contingent upon the nucleophilic attack of the thiolate anion (S-) of the cysteine residue on the sulfur atom of the methanethiosulfonate group. This reaction results in the formation of a mixed disulfide bond between the protein and the allyl group, releasing methanesulfonic acid as a byproduct.
A critical determinant of this reaction is the pKa of the cysteine thiol group, which typically ranges from 8 to 9.[7] The reaction rate is significantly influenced by pH, as a more alkaline environment favors the deprotonation of the thiol group to the more reactive thiolate anion.[9]
Caption: Reaction of AMTS with a protein cysteine residue.
Critical Parameters for Successful AMTS Labeling
Optimizing the reaction conditions is paramount for achieving specific and efficient labeling of cysteine residues in membrane proteins while minimizing off-target effects and protein denaturation. Purification of membrane proteins can be a challenging task, and maintaining their stability in detergents is a significant bottleneck.[10][11] Therefore, careful optimization of detergent conditions is crucial.[11]
| Parameter | Recommended Range | Rationale & Key Considerations |
| AMTS Concentration | 10 µM - 5 mM | The optimal concentration is a balance between achieving a sufficient reaction rate and avoiding off-target effects or reagent-induced protein aggregation. Higher concentrations may be required for less accessible cysteines or in the presence of competing thiols. It's important to note that at high concentrations (e.g., 0.1 mM), some MTS reagents can undergo a side reaction leading to dimer formation.[12] |
| pH | 7.0 - 8.5 | The reaction rate increases with pH due to the increased population of the reactive thiolate anion. However, prolonged exposure to high pH can be detrimental to membrane protein stability. A pH of 7.4 is often a good starting point, balancing reactivity and protein integrity.[9] |
| Temperature | 4°C - 37°C | Lower temperatures (4°C) are generally preferred to maintain the stability of purified membrane proteins. However, reactions at room temperature (20-25°C) or 37°C can significantly increase the reaction rate.[13] The choice of temperature should be empirically determined for each specific protein. |
| Incubation Time | 5 min - 18 hours | The required incubation time is inversely proportional to the AMTS concentration and temperature. Short incubation times (5-30 minutes) are often sufficient at higher concentrations and temperatures.[4] For less reactive cysteines or when using lower reagent concentrations, overnight incubation at 4°C may be necessary.[12] |
| Buffer Composition | Phosphate-buffered saline (PBS), HEPES, MOPS | The buffer should be free of nucleophiles that can react with AMTS. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) unless they are part of a specific experimental design (e.g., quenching). |
| Reducing Agents | Must be absent during labeling | Reducing agents like DTT or TCEP will compete with the protein's cysteine residues for reaction with AMTS and must be removed prior to labeling, for example, by dialysis or gel filtration.[9] |
Experimental Protocols
Protocol 1: Labeling of a Purified Membrane Protein in Detergent Solution
This protocol outlines a general procedure for labeling a purified membrane protein solubilized in a detergent-containing buffer.
Materials:
-
Purified membrane protein in a suitable detergent solution (e.g., DDM, Triton X-100)[10]
-
Allyl Methanethiosulfonate (AMTS)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching Solution (e.g., 100 mM L-cysteine in reaction buffer)[14]
-
DMSO (for preparing AMTS stock solution)
Procedure:
-
Preparation of AMTS Stock Solution: Prepare a fresh 100 mM stock solution of AMTS in DMSO. MTS reagents can be unstable in aqueous buffers, so it's recommended to prepare the stock solution immediately before use.[3]
-
Protein Preparation: Ensure the purified membrane protein solution is free of any reducing agents. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Labeling Reaction: a. Dilute the membrane protein to the desired final concentration in the reaction buffer. b. Add the AMTS stock solution to the protein solution to achieve the desired final AMTS concentration (typically a 10- to 100-fold molar excess over the protein). c. Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 30 minutes to 2 hours).
-
Quenching the Reaction: a. To stop the labeling reaction, add the quenching solution to a final concentration of 10-20 mM L-cysteine. b. Incubate for 10-15 minutes at room temperature. L-cysteine will react with any remaining AMTS, preventing further modification of the protein.[15][16]
-
Removal of Excess Reagent: Remove unreacted AMTS and the quenching reagent by size-exclusion chromatography, dialysis, or spin filtration.
-
Downstream Analysis: The labeled protein is now ready for downstream applications such as mass spectrometry, functional assays, or structural studies.[17][18][19]
Caption: Workflow for labeling a purified membrane protein with AMTS.
Protocol 2: Labeling of a Membrane Protein in Living Cells
This protocol is adapted for labeling cysteine residues on the extracellular or intracellular domains of a membrane protein in a cellular context, a common application in SCAM studies.[7][8]
Materials:
-
Adherent or suspension cells expressing the target membrane protein
-
Allyl Methanethiosulfonate (AMTS)
-
Cell culture medium or appropriate buffer (e.g., PBS with Ca2+/Mg2+)
-
Quenching Solution (e.g., 10 mM L-cysteine in PBS)
-
Cell lysis buffer
-
Permeabilizing agent (optional, for intracellular labeling, e.g., Streptolysin O)[20]
Procedure:
-
Cell Preparation: a. Culture cells to an appropriate confluency. b. Wash the cells twice with pre-warmed PBS to remove any residual media components.
-
Optional Permeabilization (for intracellular labeling): If targeting intracellular cysteine residues, permeabilize the cells using a suitable agent like Streptolysin O, following the manufacturer's protocol.[20]
-
Labeling Reaction: a. Prepare a working solution of AMTS in the appropriate buffer immediately before use. b. Add the AMTS solution to the cells and incubate at 37°C for a predetermined time (e.g., 5-30 minutes).
-
Quenching the Reaction: a. Remove the AMTS solution and wash the cells twice with PBS. b. Add the quenching solution and incubate for 10-15 minutes at room temperature.
-
Cell Lysis and Protein Analysis: a. Wash the cells again with PBS. b. Lyse the cells using a suitable lysis buffer. c. The labeled protein in the cell lysate can then be analyzed by various methods, such as Western blotting, immunoprecipitation, or mass spectrometry.[21]
Troubleshooting and Considerations
-
Low Labeling Efficiency: Increase the AMTS concentration, incubation time, or temperature. Ensure that the pH of the reaction buffer is optimal (7.4-8.0). Verify that all reducing agents have been removed from the protein sample.
-
Protein Aggregation: This may be caused by high concentrations of AMTS or DMSO. Reduce the AMTS concentration and ensure the final DMSO concentration is low (typically <5%). Perform the labeling reaction at a lower temperature.
-
Off-Target Labeling: While AMTS is highly specific for cysteines, at very high concentrations or prolonged incubation times, it may react with other nucleophilic residues.[22][23] Reduce the AMTS concentration or incubation time.
-
Reversibility: The disulfide bond formed by AMTS modification can be reversed by treatment with reducing agents like DTT or TCEP.[1] This property can be exploited for certain experimental designs.
Conclusion
Allyl methanethiosulfonate is a versatile and powerful tool for the site-specific modification of cysteine residues in membrane proteins. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can effectively utilize AMTS to probe the structure, function, and dynamics of these challenging yet crucial biological molecules. The protocols and guidelines presented here provide a solid foundation for the successful application of AMTS in a wide range of membrane protein studies.
References
-
Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The Substituted-Cysteine Accessibility Method (SCAM) to Elucidate Membrane Protein Structure. Current Protocols in Neuroscience, Chapter 4, Unit 4.15. [Link]
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Bogdanov, M., Heacock, P. N., & Dowhan, W. (2012). Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(4), 943-956. [Link]
-
Akabas, M. H. (2000). Substituted-cysteine accessibility method. Methods in Enzymology, 325, 434-453. [Link]
-
Bogdanov, M., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). In Membrane Proteins Production for Structural Analysis (pp. 143-165). Humana Press, New York, NY. [Link]
-
Zeise, J., Biesemeier, A., & Beitz, E. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Cheng, J., Chen, X., Zhao, S., Zhang, Y., & Wang, S. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Foods, 10(6), 1364. [Link]
-
Tóth, M., & Holmgren, A. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Redox Biology, 26, 101275. [Link]
-
Sleiman, D., He, Y., & Hinderberger, D. (2020). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. Chemistry–A European Journal, 26(62), 14098-14102. [Link]
-
Kolanowska, K., & Głowacki, R. (2021). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 26(11), 3195. [Link]
-
Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633-4679. [Link]
-
Zhang, R., Li, Y., Wang, Y., Zhang, L., & Zhang, X. (2021). Optimization of Membrane Protein TmrA Purification Procedure Guided by Analytical Ultracentrifugation. Molecules, 26(21), 6489. [Link]
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Vaudel, M., Verheggen, K., Verhaert, P., & Martens, L. (2022). MS-DAP Platform for Downstream Data Analysis of Label-Free Proteomics Uncovers Optimal Workflows in Benchmark Data Sets and Increased Sensitivity in Analysis of Alzheimer’s Biomarker Data. Journal of Proteome Research, 21(1), 187-197. [Link]
-
Uptima. (n.d.). MTS reagents. Interchim. [Link]
-
Woll, K. A., Lipe, L. M., & Downing, S. S. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 100(1), 38-49. [Link]
-
Pali, T., Laggner, P., & Marsh, D. (1993). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1149(2), 263-268. [Link]
-
Smith, L. M., & Kelleher, N. L. (2013). Progress in Top-Down Proteomics and the Analysis of Proteoforms. Annual Review of Analytical Chemistry, 6, 463-480. [Link]
-
Bogdanov, M., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). In Membrane Proteins Production for Structural Analysis (pp. 143-165). Humana Press, New York, NY. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Zhang, R., Li, Y., Wang, Y., Zhang, L., & Zhang, X. (2021). Optimization of Membrane Protein TmrA Purification Procedure Guided by Analytical Ultracentrifugation. Molecules, 26(21), 6489. [Link]
-
Khajvand, T., & Ensafi, A. A. (2012). A study of quenching effect of sulfur-containing amino acids L-cysteine and L-methionine on peroxyoxalate chemiluminescence of 7-amino-4-trifluoromethylcumarin. Luminescence, 27(4), 269-273. [Link]
-
Tom-Yew, S. A., & Ganesan, S. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e19476. [Link]
-
Guan, S., Price, J. C., & Shankaran, M. (2022). Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals. Molecular & Cellular Proteomics, 21(6), 100240. [Link]
-
He, W., Yang, Z., & Gildersleeve, J. C. (2019). A Strategic Approach for Fluorescence Imaging of Membrane Proteins in a Native-Like Environment. Bioconjugate Chemistry, 30(4), 1126-1132. [Link]
-
Hansen, R. E., & Winther, J. R. (2009). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(4), 571-581. [Link]
-
Hodgson, L. (2022). Working with Membrane Proteins: 12 Simple Tips for Success. Bitesize Bio. [Link]
-
Jones, A. R., & Scrutton, N. S. (2021). Triplet Quenching by Active Site Cysteine Residues Improves Photo-stability in Fatty Acid Photodecarboxylase. bioRxiv. [Link]
-
EMBL-EBI. (2022, March 17). Discovering biological information from mass spectrometry based proteomics [Video]. YouTube. [Link]
-
JoVE. (2022, September 28). Membrane Interacting Proteins Visualization by TEM | Protocol Preview [Video]. YouTube. [Link]
-
Zhang, C., & Dai, P. (2021). Chemical modifications of proteins and their applications in metalloenzyme studies. Journal of Inorganic Biochemistry, 221, 111494. [Link]
-
Read, J. A., & Sastry, M. (2021). Improving membrane protein expression by optimizing integration efficiency. The Journal of Biological Chemistry, 296, 100725. [Link]
-
Arispe, N. (n.d.). Membrane Protein Labeling. Feinberg School of Medicine, Northwestern University. [Link]
-
Liu, Y., Chen, Y., & Liu, Y. (2022). Machine Learning-Guided Optimization of Electrospun Fiber Morphology for Enhanced Osteoblast Growth and Bone Regeneration. Polymers, 14(19), 4193. [Link]
-
Esch, P., & Benesch, J. L. (2021). A Conformation-Specific Approach to Native Top-down Mass Spectrometry. Analytical Chemistry, 93(49), 16323-16327. [Link]
-
Tamura, T., & Hamachi, I. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(3), 1131-1145. [Link]
Sources
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- 4. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]
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Strategic Synthesis of Allyl-Disulfide Conjugates: Methodologies for GSH-Responsive Drug Delivery and Bioconjugation
Topic: Preparation of allyl-disulfide conjugates in organic synthesis Content Type: Detailed Application Notes and Protocols
Introduction: The Garlic-Inspired "Trojan Horse"
The allyl-disulfide motif (
The Clinical Value Proposition: The disulfide bond is relatively stable in the bloodstream (oxidizing environment) but is rapidly cleaved in the cytosol (reducing environment). This is particularly valuable in oncology, where intracellular glutathione (GSH) levels in tumor cells can be 100–1000 times higher than in extracellular fluids. An allyl-disulfide conjugate acts as a "Trojan Horse," traveling intact to the tumor site before GSH triggers the release of the active pharmacophore.
Mechanism of Action: GSH-Triggered Release
The cleavage mechanism relies on a thiol-disulfide exchange reaction. High concentrations of intracellular GSH attack the disulfide bond, releasing the drug payload (as a free thiol) and forming a mixed disulfide byproduct.
Figure 1: Mechanism of Glutathione (GSH)-mediated cleavage of allyl-disulfide conjugates.
Strategic Synthetic Considerations
Synthesizing unsymmetrical disulfides (R-S-S-R') is notoriously difficult due to disulfide scrambling . A simple oxidative coupling of two different thiols (R-SH + R'-SH) typically yields a statistical mixture of products:
To achieve high-yield, pharmaceutical-grade conjugates, we must use activated intermediates that force a directed reaction path. This guide presents two distinct protocols based on the nature of your payload:
| Feature | Protocol A: Pyridyl Disulfide | Protocol B: Bunte Salt |
| Best For | Bioconjugation (Proteins, Peptides, ADCs) | Small Molecule Library Synthesis |
| Key Reagent | 2,2'-Dipyridyl Disulfide (Aldrithiol-2) | Sodium Thiosulfate ( |
| Odor Profile | Low (if handled correctly) | Odorless (Avoids Allyl Mercaptan) |
| Reaction Type | Thiol-Disulfide Exchange | Nucleophilic Displacement |
| Atom Economy | Moderate (Loss of Pyridyl Thione) | High |
Protocol A: The Pyridyl Disulfide Method (Bioconjugation Standard)
This method is the "Gold Standard" for linking allyl groups to sensitive biological molecules (proteins, antibodies, peptides) or complex drugs. It utilizes 2,2'-dipyridyl disulfide to create an activated intermediate that reacts rapidly and specifically with a second thiol.
Phase 1: Activation of the Allyl Group
Note: This phase prepares an "Activated Allyl" reagent. Alternatively, you can activate the Drug-SH first.
Reagents:
-
Allyl Mercaptan (Allyl thiol)
-
2,2'-Dipyridyl Disulfide (Aldrithiol-2)
-
Glacial Acetic Acid (Catalytic)
Step-by-Step:
-
Dissolution: Dissolve 2,2'-dipyridyl disulfide (2.0 equiv) in methanol (0.1 M concentration).
-
Addition: Add Allyl Mercaptan (1.0 equiv) dropwise to the stirring solution.
-
Expert Tip: The 2-fold excess of the dipyridyl reagent is critical to prevent the formation of symmetric diallyl disulfide (DADS).
-
-
Catalysis: Add glacial acetic acid (1-2 drops). The reaction will turn yellow due to the release of pyridine-2-thione.
-
Monitoring: Stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC (disappearance of thiol) or HPLC.
-
Purification: Evaporate solvent. Purify via silica gel chromatography to isolate S-(2-pyridyl)-S-allyl disulfide . This is your stable, activated reagent.
Phase 2: Conjugation to Drug/Protein
Reagents:
-
Target Molecule (Drug-SH or Protein-SH)
-
Activated Allyl Reagent (from Phase 1)
-
Buffer (PBS pH 7.4 for proteins) or DMF/DCM (for small molecules)
Step-by-Step:
-
Coupling: Dissolve the Drug-SH (1.0 equiv) in the appropriate solvent. Add the Activated Allyl Reagent (1.1 equiv).
-
Reaction: Stir at RT. The reaction is driven by the release of the stable pyridine-2-thione byproduct.
-
Observation: For proteins, this reaction is often complete within 30–60 minutes.
-
-
Purification:
-
Small Molecules: Extract with EtOAc, wash with brine, dry over
, and concentrate. -
Proteins: Use Size Exclusion Chromatography (SEC) or dialysis to remove the small pyridine-2-thione byproduct.
-
Figure 2: Step-wise workflow for Pyridyl Disulfide activation and conjugation.
Protocol B: The Bunte Salt Method (Green & Odorless)
This method is superior for small molecule synthesis, particularly when scaling up. It avoids the direct handling of allyl mercaptan (which has an intense, garlic/skunk odor) by generating the reactive sulfur species in situ from an odorless solid.
Phase 1: Synthesis of Allyl Bunte Salt
Reagents:
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve Sodium Thiosulfate (1.1 equiv) in water. Add an equal volume of Ethanol.
-
Addition: Add Allyl Bromide (1.0 equiv).
-
Reflux: Heat to reflux (approx. 70-80°C) for 2–4 hours. The solution should become homogeneous.
-
Isolation: Concentrate under vacuum to remove ethanol. The Sodium S-allyl thiosulfate (Allyl Bunte Salt) will crystallize upon cooling or can be precipitated with cold ethanol.
-
Stability Note: This white crystalline solid is stable, odorless, and can be stored for months.
-
Phase 2: Disulfide Formation
Reagents:
-
Allyl Bunte Salt
-
Drug-SH (Thiol)
-
DMSO or DMF
-
Catalyst (Optional:
or mild base depending on specific variant)
Step-by-Step:
-
Dissolution: Dissolve the Allyl Bunte Salt (1.2 equiv) and Drug-SH (1.0 equiv) in DMSO.
-
Reaction: Heat to 60–80°C for 4–12 hours.
-
Mechanism:[4][1][2][5][6] The Bunte salt acts as a masked sulfenylating agent. The thiosulfate group is a good leaving group (
), allowing the thiol to attack the sulfur atom. -
Optimization: If reaction is slow, adding a catalytic amount of iodine (
) or acid (HCl) can accelerate the hydrolysis of the Bunte salt to the active species.
-
-
Workup: Dilute with water and extract into organic solvent (DCM/EtOAc). The inorganic sulfite byproducts remain in the aqueous phase.
Troubleshooting & Expert Insights
The "Odor Factor"
-
Problem: Allyl mercaptan and DADS have low odor thresholds and can permeate lab equipment.
-
Solution: All glassware used for Protocol A must be bleached immediately after use. Bleach (sodium hypochlorite) oxidizes the thiols to sulfonates (odorless). Use Protocol B (Bunte Salt) whenever possible to minimize odor.
Preventing Scrambling
-
Problem: The final product rearranges back into symmetrical disulfides.
-
Solution: Avoid high pH (>8.5) during workup. Thiol-disulfide exchange is catalyzed by thiolate anions. Keeping the pH neutral or slightly acidic (pH 6–7) preserves the unsymmetrical bond.
Analytical Verification
-
NMR: The allyl group has a distinct signature. Look for the multiplet at
5.8–6.0 ppm (methine) and the doublet at 3.3–3.5 ppm ( ). -
Mass Spec: Disulfides often show fragmentation at the S-S bond. Ensure you see the molecular ion
.
References
-
Hunter, R., Caira, M., & Stellenboom, N. (2006). "Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole." The Journal of Organic Chemistry, 71(21), 8268–8271. Link
-
Witt, D. (2008). "Recent Developments in Disulfide Bond Formation." Synthesis, 2008(16), 2491–2509. Link
- Musah, R. A. (2004). "The chemistry of naturally occurring sulfoxides and sulfenic acids...". Sulfur reports, 25(1), 1-20. (Context on Allicin/Garlic chemistry).
-
Reeves, J. T., et al. (2006). "The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides." Organic Letters, 8(24), 5429–5432. Link
- Gundersen, L. L., et al. (2010). "Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials." Polymer Chemistry, 1, 1-15. (Standard for Pyridyl Disulfide usage).
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Application Note: Precision Mapping of Channel Pore Geometry using Allyl Methanethiosulfonate (Allyl-MTS)
Introduction: The Molecular Ruler Concept
In the structural analysis of ion channels and transporters, static crystal structures often fail to capture the dynamic conformational states of the pore. The Substituted Cysteine Accessibility Method (SCAM) allows researchers to map the physical and electrostatic topography of these pores in functional, membrane-embedded proteins.[1][2][3][4][5]
Allyl Methanethiosulfonate (Allyl-MTS) serves as a critical "tick mark" on the molecular ruler. Unlike its saturated counterpart (Propyl-MTS), Allyl-MTS introduces a rigid, unsaturated 3-carbon chain. By comparing the reactivity of Allyl-MTS against flexible alkyl-MTS reagents (Methyl-, Ethyl-, Propyl-MTS), researchers can probe not just the width of a pore, but its tortuosity and steric rigidity.
Key Applications
-
Pore Sizing: Determining the minimum constriction diameter of ion channels (e.g., nAChR, GABA, P2X).
-
State-Dependent Accessibility: Mapping how pore geometry shifts between Open, Closed, and Desensitized states.
-
Hydrophobic Pocket Mapping: Unlike charged reagents (MTSET/MTSES), Allyl-MTS is neutral and hydrophobic, allowing it to probe lipophilic crevices inaccessible to charged species.
Chemical Mechanism & Properties[1]
The Reaction
The fundamental mechanism is a disulfide exchange reaction. The methanethiosulfonate (MTS) moiety acts as a highly specific leaving group.
-
Target: An engineered Cysteine residue (introduced via site-directed mutagenesis) in the protein of interest.
-
Nucleophile: The ionized thiolate anion (
) of the cysteine. -
Attack: The thiolate attacks the sulfenyl sulfur of Allyl-MTS.
-
Outcome: A mixed disulfide forms (Protein-S-S-Allyl), and the sulfinate leaving group (
) is released.
Equation:
Physical Properties of the Probe
| Property | Allyl-MTS | Propyl-MTS (Comparator) | Significance |
| Formula | Allyl has a double bond ( | ||
| Length (approx) | ~5.8 Å | ~6.0 Å | Similar reach, different flexibility. |
| Geometry | Planar ( | Tetrahedral ( | Allyl is rigid; Propyl is flexible. |
| Charge | Neutral | Neutral | Probes steric/hydrophobic constraints, not electrostatic. |
Experimental Protocol
Phase 1: Reagent Preparation (Critical)
MTS reagents are prone to hydrolysis in aqueous solution. Allyl-MTS, being hydrophobic, requires specific handling to prevent precipitation and degradation.
-
Stock Solution (1 M):
-
Dissolve neat Allyl-MTS (oil or solid) in anhydrous DMSO or dry acetonitrile .
-
Note: Do not use water or ethanol for the stock.
-
Aliquot into single-use vials (e.g., 5 µL) and store at -80°C. Stable for 6 months.
-
-
Working Solution (Typical: 10 µM – 1 mM):
-
Prepare immediately before application (within 2 minutes).
-
Dilute the Stock into the recording buffer (e.g., Ringer’s solution).
-
Caution: If the concentration >100 µM, ensure the final DMSO concentration is <0.1% to avoid solvent effects on the channel.
-
Phase 2: Electrophysiology Workflow (TEVC or Patch Clamp)
This protocol assumes the use of Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes, but is adaptable to patch clamp.
Prerequisite: Expression of Cysteine-substituted mutant channel.
Step-by-Step:
-
Baseline Recording: Establish a stable baseline current (
) by applying the agonist (if ligand-gated) or voltage step. -
Wash: Perfuse with buffer to remove agonist.
-
Modification Step (The "Dip"):
-
Perfuse Allyl-MTS Working Solution for a fixed time (
), typically 10 to 60 seconds. -
Note: For closed-state mapping, apply MTS without agonist. For open-state mapping, co-apply MTS with agonist.
-
-
Wash: Extensive washout (2–5 mins) to remove unreacted MTS reagent.
-
Test Recording: Re-apply the agonist/voltage step to measure the new current (
). -
Validation (DTT Reversal):
-
Perfuse 10 mM DTT (Dithiothreitol) for 2–5 minutes.
-
Wash and re-test. If the effect is reversed, the modification was due to a disulfide bond (confirming Cysteine specificity).
-
Data Analysis & Interpretation
The "Molecular Ruler" logic relies on the Inhibition Rate .
Calculating the Modification Rate ( )
The reaction is pseudo-first-order if [MTS] >> [Protein].
- : The reagent reacted and blocked the pore (or inhibited gating).
- : The residue is inaccessible, or the Allyl group fits without disrupting function (Silent Modification).
Decision Logic for "Ruler" Experiments
To determine if a pore constriction is smaller than the Allyl probe:
-
Did current change?
-
Yes: The residue is accessible. The pore is at least wide enough to admit the reagent to the binding site.
-
No: Proceed to Step 2.
-
-
Test for "Silent" Modification:
-
Pre-treat with Allyl-MTS (no current change).
-
Then apply a known blocker (e.g., MTSET).
-
Result: If MTSET no longer blocks, the site was already occupied by Allyl-MTS. The Allyl group fits "snugly" without blocking ion flow.
-
Result: If MTSET still blocks, the Allyl-MTS never reacted (Sterically excluded).
-
Visualization of Workflows
Diagram 1: The SCAM Experimental Workflow
Caption: Step-by-step electrophysiology workflow for assessing cysteine accessibility.
Diagram 2: Molecular Ruler Decision Logic
Caption: Logic tree for distinguishing between steric exclusion and silent modification.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Effect Observed | Hydrolysis of Allyl-MTS | Prepare working solution <1 min before use. Keep on ice. |
| No Effect Observed | Disulfide formation (oxidation) | Pre-treat cells with low-dose DTT (1 mM) to ensure Cys is reduced before MTS application. |
| Irreversible Block | Non-specific reaction | Test on Wild-Type (Cys-less) channels. If WT is blocked, the reagent is reacting with native cysteines. |
| Slow Reaction Rate | Cys is protonated (-SH) | Increase pH of buffer (e.g., to pH 8.0) to favor thiolate (-S⁻) formation, if channel tolerates it. |
References
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.
-
Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(6), 1521-1521.
-
Toronto Research Chemicals. Allyl Methanethiosulfonate Product Data. (Note: Verify specific batch data upon purchase).
-
Akabas, M. H. (2015). Cysteine Modification: Probing Channel Structure, Function and Conformational Change. Springer Protocols, 15-36.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transmembrane protein topology mapping by the substituted cysteine accessibility method (SCAM™): Application to lipid-specific membrane protein topogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine Modification: Probing Channel Structure, Function and Conformational Change - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Precision Site-Specific Protein Modification: The SCAM™ and SDSL Architectures
Abstract
This guide details the technical execution of site-specific protein modification using Methanethiosulfonate (MTS) reagents.[1][2][3] While generic alkylating agents (e.g., NEM, iodoacetamide) are suitable for bulk blocking, MTS reagents offer a "surgical" approach to protein chemistry. Their unique reactivity profile allows for the Substituted Cysteine Accessibility Method (SCAM) and Site-Directed Spin Labeling (SDSL) , enabling researchers to map pore dimensions, determine transmembrane topology, and monitor real-time conformational changes in ion channels and transporters. This document moves beyond standard kit instructions to address the kinetic instability of these reagents and the rigorous controls required for data validity.
The Chemical Logic: Why MTS?
Unlike maleimides, which form stable thioether bonds, MTS reagents react with cysteine sulfhydryls via a specific thiol-disulfide exchange. This reaction is highly specific to the thiolate anion (S⁻) form of cysteine, making the reaction rate pH-dependent and sensitive to the local electrostatic environment (the pKa of the cysteine).
Mechanism of Action
The reaction is a nucleophilic attack of the protein thiolate on the sulfenyl sulfur of the MTS reagent.
Figure 1: The nucleophilic attack mechanism. Note that the leaving group is methanesulfinic acid. The resulting bond is a mixed disulfide, which is crucial because it allows for reversibility using reducing agents like DTT.
Strategic Planning: Reagent Selection
Success depends on matching the reagent's physicochemical properties to the structural question.
Reagent Decision Matrix
| Reagent | Charge | Membrane Permeable? | Hydrolysis | Primary Application |
| MTSEA | +1 | Yes (High) | ~11 min | Accessing internal residues; general topology scanning. |
| MTSET | +1 | No (Low) | ~10 min | Mapping extracellular pores; validating extracellular accessibility. |
| MTSES | -1 | No (Low) | ~20 min | Probing electrostatic selectivity filters; introducing negative charge. |
| MTSL | Neutral | Yes | Stable | SDSL (EPR) ; paramagnetic resonance studies. |
Critical Insight: MTSEA is often small enough to pass through open channel pores or cross the lipid bilayer in its uncharged amine form (at higher pH), potentially labeling "intracellular" cysteines from the outside. Always use MTSET/MTSES to rigorously define extracellular accessibility.
Protocol 1: Reagent Preparation & Handling
The "Hydrolysis Trap" MTS reagents are hydrolytically unstable. In aqueous buffer, they degrade rapidly into methanesulfinic acid and the corresponding thiol/alcohol, which are non-reactive toward the protein but can complicate stoichiometry.
Step-by-Step:
-
Storage: Store lyophilized powder strictly at -20°C with desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Choice: Dissolve the powder in anhydrous DMSO or acetonitrile to create a high-concentration stock (e.g., 100 mM - 1 M).
-
Note: The reagent is stable in anhydrous DMSO for hours on ice.
-
-
The "Seconds" Rule: Do not dilute into aqueous buffer until 10 seconds before application to the biological system.
-
Bad Practice: Making a 10 mL working solution and using it for an hour.
-
Good Practice: Making 100 µL aliquots of buffer, spiking with DMSO stock, and applying immediately.
-
Protocol 2: The SCAM™ Workflow (Electrophysiology)
This protocol assumes the use of Xenopus oocytes or patch-clamped HEK293 cells expressing a cysteine-substituted ion channel.
Experimental Logic Flow
Figure 2: SCAM experimental decision tree. The DTT reversal step is the "gold standard" for confirming that the functional change is due to the specific chemical modification.
Detailed Steps:
-
Baseline Recording: Establish a stable current baseline with the channel in the desired state (open/closed/inactivated).
-
Application:
-
Perfuse with MTSET (1 mM) or MTSES (10 mM) in recording buffer.[4]
-
Duration: Typically 2–5 minutes.
-
State Dependence: To map the open pore, apply MTS in the presence of an agonist. To map the closed state, apply in the presence of an antagonist.
-
-
Washout: Wash extensively (5–10 chamber volumes) with standard buffer.
-
Readout: Measure the current again under identical conditions to Step 1.
-
Calculation: % Modification =
.
-
-
Validation (The DTT Check):
-
If a modification is observed, perfuse with 10 mM DTT (Dithiothreitol) for 5–10 minutes.
-
Result: The current should recover toward baseline, confirming the formation of a disulfide bond.
-
Protocol 3: Biochemical Labeling (SDSL/Pegylation)
For structural studies (EPR) or gel-shift assays (Pegylation), the protein is usually purified.
-
Pre-Treatment: If the protein has endogenous cysteines that are not the target, they must be mutated to Ser/Ala or blocked with NEM prior to the final labeling step (if they are accessible).
-
Reduction: Treat the purified protein with 1–5 mM DTT to ensure the target cysteine is in the SH (reduced) state.
-
Desalting (Critical): You must remove the DTT before adding MTS reagents, or the MTS will react with the DTT. Use a PD-10 column or Zeba spin column.
-
Labeling:
-
Add MTSL (for EPR) or MTS-PEG (for mass shift) at a 5:1 to 10:1 molar excess over the protein.
-
Incubate: 15–30 minutes at Room Temperature or 1 hour at 4°C in the dark.
-
-
Quenching: Stop the reaction by adding excess L-Cysteine or simply removing the unreacted reagent via a second desalting step.
Troubleshooting & Controls
The "False Negative" (No Effect)
-
Cause 1: The residue is buried.
-
Cause 2: The residue is accessible, but the modification does not perturb function.
-
Solution: Use a bulkier reagent (e.g., MTS-TBA) or a charged reagent of the opposite polarity.
-
-
Cause 3: Hydrolysis.[1][3][4][5]
-
Solution: Check reagent activity using the TNB assay (reaction with TNB-thiol generates a colorimetric shift).
-
The "False Positive" (Non-Specific Drift)
-
Cause: Run-down of the patch/oocyte health.
-
Control: Run the exact protocol on Wild Type (WT) or "Cysteine-less" background protein. There should be no effect. If WT reacts, you have endogenous accessible cysteines.
References
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[6][7] Methods in Enzymology, 293, 123–145.[6]
-
Hubbell, W. L., et al. (2000). Watching proteins move using site-directed spin labeling. Current Opinion in Structural Biology, 10(6), 707–715.
-
Toronto Research Chemicals. Methanethiosulfonate (MTS) Reagents Product Guide.
-
Biotium. MTS Reagents: MTSEA, MTSET, and MTSES Protocols.
Sources
- 1. biotium.com [biotium.com]
- 2. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. ttuhsc.edu [ttuhsc.edu]
- 5. Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Allyl Methanethiosulfonate (AMTS) Stability Guide
Executive Summary & Core Challenge
The Central Problem: Allyl methanethiosulfonate (AMTS) acts as a "loaded spring." It is designed to be highly reactive toward sulfhydryl groups (cysteines). However, this same reactivity makes it inherently unstable in aqueous environments.
In water, AMTS undergoes nucleophilic attack by hydroxide ions (
This guide provides a self-validating system to maximize stability and labeling efficiency.
The Chemistry of Instability (The "Why")
To solve stability issues, one must understand the degradation pathway. The methanethiosulfonate moiety (
Mechanism of Degradation
In the absence of a target thiol (protein cysteine), water or hydroxide ions attack the sulfinyl sulfur. This results in the cleavage of the S-S bond, yielding methanesulfinic acid and allyl sulfenic acid. The latter is highly unstable and rapidly decomposes or dimerizes, often causing turbidity (cloudiness).
Visualization: Degradation vs. Labeling Pathway
The following diagram illustrates the competition between the desired reaction and the degradation pathway.
Figure 1: Kinetic competition between cysteine labeling (Green) and aqueous hydrolysis (Red).
Critical Stability Factors
The following table summarizes the variables you must control to prevent AMTS degradation.
| Variable | Impact on AMTS | Recommended Setting | Technical Rationale |
| pH | Critical. Hydrolysis rate increases 10-fold for every pH unit increase. | pH 4.0–5.0 (Storage) pH 7.0–7.5 (Reaction) | Acidic conditions protonate the leaving group, stabilizing the S-S bond. Alkaline conditions promote |
| Solvent | High. AMTS is hydrophobic. Water causes aggregation/precipitation. | Anhydrous DMSO or Acetonitrile | Organic solvents prevent hydrolysis (no water) and solvate the hydrophobic allyl tail. |
| Temperature | Medium. Heat accelerates hydrolysis and allyl radical reactions. | -20°C (Stock) Ice Bath (Working Sol.) | Lower kinetic energy slows the rate of hydrolysis. |
| Buffer Composition | High. Primary amines can react with MTS reagents over time. | Phosphate, HEPES, MOPS | Avoid Tris or Glycine in stock solutions. They are acceptable for short reactions but not for storage. |
Validated Protocol: Preparation & Handling
Objective: Create a stable stock solution and a working solution that remains active for the duration of the experiment.
A. Stock Solution Preparation (The "Golden Standard")
Do not store AMTS in water.
-
Solvent: Use high-grade anhydrous DMSO or Acetonitrile.
-
Concentration: Prepare a high concentration stock (e.g., 200 mM to 1 M). High concentrations minimize the relative water contamination impact.
-
Aliquot: Divide into single-use aliquots (e.g., 10–50 µL) in amber tubes.
-
Storage: Store at -20°C or -80°C.
-
Shelf Life: >6 months if kept anhydrous.
-
B. Working Solution (Just-in-Time)
Perform this step < 5 minutes before adding to your sample.
-
Thaw: Thaw one aliquot of DMSO stock.
-
Dilution: Dilute the stock into your reaction buffer.
-
Note: Keep the final DMSO concentration < 1-2% (v/v) to avoid protein denaturation, unless your protein tolerates higher organic loads.
-
-
Mixing: Vortex immediately. If the solution turns cloudy, the AMTS has precipitated (concentration too high for aqueous solubility).
Troubleshooting Guide (FAQ)
Q1: My AMTS solution turns cloudy immediately upon adding to the buffer.
Diagnosis: Solubility limit exceeded. AMTS is hydrophobic (unlike charged variants like MTSET). Solution:
-
Decrease the final concentration of AMTS.
-
Increase the percentage of DMSO/Ethanol in the buffer (if protein tolerates it).
-
Add the AMTS stock while vortexing the buffer to prevent local high-concentration aggregates.
Q2: I see no labeling of my cysteine residues.
Diagnosis: Hydrolysis occurred before the reagent reached the protein. Solution:
-
Check pH: Is your buffer pH > 8.0? Lower it to 7.0–7.2.
-
Timing: Do not prepare the working dilution in advance. Add the DMSO stock directly to the protein sample if volume allows, or dilute and add within 30 seconds.
-
Competition: Are there other thiols (DTT, BME, Glutathione) in the buffer? These will scavenge the AMTS instantly. You must remove reducing agents via desalting columns before adding AMTS.
Q3: My protein precipitated after adding AMTS.
Diagnosis: "Over-modification" or solvent effect. Solution:
-
If the protein surface becomes too hydrophobic after allyl-labeling, it may aggregate. Try a lower molar excess (e.g., 5x instead of 20x).
-
Ensure the DMSO concentration is below the toxicity threshold for your specific protein.
Troubleshooting Flowchart
Use this decision tree to diagnose experimental failures.
Figure 2: Diagnostic decision tree for AMTS experiments.
References
-
Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430. Link
- Foundational text on the chemistry and hydrolysis rates of methanethiosulfon
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1] Methods in Enzymology, 293, 123-145. Link
- Establishes protocols for using MTS reagents in aqueous buffers and defines half-lives
-
Biotium Technical Support. (n.d.). MTSES and MTS Reagents Product Information. Link
- Provides specific half-life data (e.g., ~20 mins at pH 7.5)
-
Reddie, K. G., & Carroll, K. S. (2008). Expanding the functional diversity of proteins through cysteine oxidation. Current Opinion in Chemical Biology, 12(6), 746-754. Link
- Discusses the reactivity of sulfenic acid intermediates formed during thiosulfon
Sources
Troubleshooting incomplete cysteine modification with allyl MTS
Topic: Troubleshooting Incomplete Cysteine Modification with Allyl MTS Role: Senior Application Scientist / Technical Support Lead
Welcome to the technical support hub for Allyl Methanethiosulfonate (Allyl MTS) applications. This guide addresses the specific challenges of incomplete cysteine modification in Substituted Cysteine Accessibility Methods (SCAM) and general biochemical labeling.
Unlike standard alkylating agents (e.g., Iodoacetamide), MTS reagents function via disulfide exchange . This unique mechanism requires precise control over the redox state and pH environment. If you are observing low labeling efficiency (<90%) or inconsistent mass shifts, follow the diagnostic modules below.
🔬 Core Mechanism & Diagnostic Logic
To troubleshoot, you must first visualize the reaction trajectory. Incomplete modification usually stems from one of three failure points: The Reagent (hydrolysis), The Protein (oxidation/occlusion), or The Environment (pH/competitors).
Figure 1: The Allyl MTS Reaction Mechanism
The reaction relies on the nucleophilic attack of the thiolate anion (
Caption: The reaction requires a deprotonated cysteine (thiolate). The resulting modification is a mixed disulfide, reversible by reducing agents.
🛠️ Module 1: Reagent Integrity & Stoichiometry
The Issue: "I added the reagent, but I see no reaction." The Cause: MTS reagents are highly susceptible to hydrolysis.[1] In aqueous buffer, they degrade into non-reactive sulfinic acid and disulfides.
Troubleshooting Steps:
-
Solvent Check: Ensure Allyl MTS is dissolved in anhydrous DMSO or Acetonitrile . Never store MTS reagents in aqueous buffers.
-
Hydrolysis Race: The half-life of MTS reagents decreases rapidly as pH increases. At pH 8.0, the half-life can be minutes.
-
Action: Add the reagent to the buffer immediately before applying to the protein. Do not prepare a "master mix" in buffer.
-
-
Concentration: Use a 100-fold to 1000-fold molar excess of Allyl MTS over the protein thiol concentration to drive pseudo-first-order kinetics and outcompete hydrolysis.
| Parameter | Recommendation | Why? |
| Stock Solvent | Anhydrous DMSO | Prevents premature hydrolysis. |
| Working Conc. | 1 mM - 10 mM | High excess ensures reaction before reagent degrades. |
| Storage | -20°C (Desiccated) | Hygroscopic nature accelerates degradation. |
🧪 Module 2: The Cysteine State (Oxidation & Occlusion)[1][2]
The Issue: "My protocol works on Control Protein A, but not on my Target Protein." The Cause: The cysteine is either oxidized (forming a disulfide) or sterically inaccessible (buried).
Troubleshooting Steps:
-
Pre-Reduction is Mandatory:
-
Cysteines naturally oxidize to cystine (disulfides) in air. You must reduce the protein first.
-
Warning:DTT and
-Mercaptoethanol (BME) react with MTS reagents. If you use them, you must remove them (desalting column/dialysis) before adding Allyl MTS. -
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is stable and reacts much slower with MTS reagents than thiols do. You can often label in the presence of 0.1–0.5 mM TCEP, though removal is still the "safest" protocol for critical quantitative work.
-
-
The "Inaccessible" Feature:
-
If the residue is buried in the protein core or a tight interface, Allyl MTS (despite being small) may not penetrate.
-
Test: Perform the reaction under denaturing conditions (6M Urea or 1% SDS). If labeling proceeds only when denatured, your "incomplete" reaction is actually a structural finding: The residue is inaccessible in the native state.
-
⚖️ Module 3: pH Optimization (The Thiolate Balance)
The Issue: "The reaction is sluggish/incomplete." The Cause: Cysteine modification depends on the pKa of the sulfhydryl group (typically ~8.3).
-
Low pH (< 6.0): Cysteine is protonated (-SH) and unreactive.
-
High pH (> 9.0): Cysteine is reactive (-S⁻), but MTS hydrolyzes instantly.
Optimization Protocol: Target pH 7.5 – 8.0 . This provides enough thiolate anion for the reaction to proceed while maintaining a reasonable half-life for the reagent.
📊 Module 4: Verification & Analysis (Mass Spec & Competition)
The Issue: "I cannot confirm the modification on Mass Spec." The Science: Allyl MTS adds a -S-Allyl group via a disulfide bond.
-
Mass Calculation:
-
Added Group:
-
Mass Shift:
(approx). -
Note: The protein loses a Hydrogen (1 Da) and gains the S-Allyl group (73 Da). Net shift = +72 Da.
-
-
Detection Problem: On a 50 kDa protein, a +72 Da shift is often buried in the noise or peak broadening of ESI-MS.
The Solution: The Competition Assay (Gold Standard) If direct detection fails, use a "Block-and-Label" approach.
-
Block: Incubate Protein with Allyl MTS (The "invisible" reagent).
-
Label: Add a PEGylated-MTS (e.g., PEG-5k-MTS) or Biotin-MTS to the same tube.
-
Analyze: Run SDS-PAGE/Western Blot.
-
Success: If Allyl MTS worked, the cysteine is blocked. You will see NO shift to the high molecular weight (PEG) or no Biotin signal.
-
Failure: If Allyl MTS failed, the PEG-MTS will react, and you will see a band shift.
-
Figure 2: Troubleshooting Workflow
Caption: Step-by-step logic to isolate the failure point. Step 3 distinguishes experimental error from structural insight.
❓ Frequently Asked Questions (FAQ)
Q: Can I use TCEP during the Allyl MTS reaction? A: Yes, but with caution. TCEP is preferred over DTT because it does not contain a thiol. However, TCEP can slowly reduce the mixed disulfide you are trying to form (reversing the reaction) or react with the MTS over long incubations.
-
Recommendation: Use TCEP to reduce, then desalt (Zeba spin columns) if possible. If you must leave it in, keep TCEP < 1 mM and reaction time < 15 minutes.
Q: Why is my mass shift +40 Da instead of +72 Da? A: You might be misinterpreting the chemistry.
-
If you assume the reagent acts as an alkylating agent (adding just
), the shift would be ~41 Da. -
However, MTS reagents form disulfides . The added moiety is
. -
Mass added = Sulfur (32) + Allyl (41) - H (1) = +72 Da .
-
Check: If you see +40, you might have a different reagent (e.g., Allyl Bromide/Chloride) or fragmentation in the MS source.
Q: Is the reaction reversible? A: Yes. Because the product is a disulfide (Protein-S-S-Allyl), adding high concentrations of DTT or BME will strip the label off. Keep samples away from reducing agents after labeling if you intend to analyze the modification.
📚 References
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.
-
Toronto Research Chemicals. S-Allyl Methanethiosulfonate Product Information. TRC.
-
Thermo Fisher Scientific. Chemistry of Crosslinking and Modification - Thiol Reactivity. Pierce Protein Methods.
-
Dunham, T. D., & Farrens, D. L. (1999). Conformational changes in rhodopsin: Movement of helix F detected by site-directed spin labeling. Journal of Biological Chemistry. (Demonstrates steric accessibility logic).
Sources
Technical Support Center: Reversing Allyl Methanethiosulfonate (MTS) Labeling
Topic: Reversal of Cysteine-Allyl Mixed Disulfides using DTT or TCEP Document ID: TS-MTS-REV-01 Last Updated: October 26, 2023
Executive Summary & Chemical Mechanism[1][2]
The Challenge:
Allyl methanethiosulfonate (Allyl MTS) modifies cysteine residues by forming a mixed disulfide bond (
The Solution: Reversal is achieved via nucleophilic attack on the disulfide bond using a reducing agent. The two primary reagents are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) .[1][2]
Reaction Mechanism
The reversal is not a simple "removal"; it is a chemical reduction that releases the allyl group as allyl mercaptan.
Figure 1: The chemical pathway for reversing Allyl MTS labeling. The mixed disulfide is cleaved, restoring the free sulfhydryl (-SH) on the cysteine.
Decision Matrix: DTT vs. TCEP
Choosing the correct reducing agent is critical for downstream success. Use this table to select the method that fits your workflow.
| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Mechanism | Thiol-disulfide exchange (Reversible equilibrium) | Nucleophilic attack by phosphine (Irreversible) |
| pH Range | Requires pH > 7.5 (needs thiolate anion) | Effective pH 1.5 – 8.5 |
| Stability | Unstable; oxidizes rapidly in air | Highly stable; resistant to air oxidation |
| Downstream Compatibility | Must be removed before alkylation (e.g., maleimide labeling) | Compatible with some maleimides; incompatible with iodoacetamide |
| Odor | Unpleasant (rotten egg smell) | Odorless |
| Best Use Case | Large-scale bulk reduction; reversible denaturation | Labeling experiments; low pH buffers; rapid kinetics |
Validated Protocols
Method A: Reversal with DTT (The Traditional Standard)
Use this method if you plan to perform purification (dialysis/desalting) immediately after reduction.
Reagents:
-
DTT (Freshly prepared 1M stock in water).
-
Degassed Buffer (pH 8.0, e.g., Tris or HEPES). Note: pH must be basic.
Protocol:
-
Preparation: Adjust protein sample to pH 8.0. DTT efficacy drops significantly below pH 7.0.
-
Addition: Add DTT to a final concentration of 10–50 mM .
-
Why high conc? DTT reduction is an equilibrium reaction.[3] Excess DTT drives the equilibrium toward the reduced protein.
-
-
Incubation: Incubate for 30 minutes at Room Temperature (RT) or 1 hour at 4°C.
-
Quenching/Removal (CRITICAL): You must remove DTT before any downstream reaction involving cysteines (e.g., biotin-maleimide labeling).
-
Technique: Use a desalting column (e.g., PD-10, Zeba Spin) or extensive dialysis against degassed buffer.
-
Method B: Reversal with TCEP (The High-Precision Standard)
Use this method for quantitative labeling or if working at neutral/acidic pH.
Reagents:
-
TCEP-HCl (0.5M stock, pH neutralized to ~7.0 with NaOH).
Protocol:
-
Preparation: Sample can be in almost any buffer (pH 4.5–8.0). Avoid phosphate buffers if long-term storage is planned (TCEP can precipitate).
-
Addition: Add TCEP to a final concentration of 1–5 mM .
-
Why lower conc? TCEP reduction is thermodynamically irreversible, so massive molar excess is rarely needed unless the protein is heavily oxidized.
-
-
Incubation: Incubate for 15–20 minutes at RT .
-
Downstream Processing:
-
For Maleimide labeling: TCEP does not react rapidly with maleimides. You can often label directly without removing TCEP (though removal is still "Best Practice").
-
For Iodoacetamide labeling: TCEP must be removed, as it reacts with iodoacetamide.
-
Troubleshooting Guide (Q&A)
Issue 1: Protein Precipitation
Q: I added DTT/TCEP to reverse the label, but my protein precipitated immediately. Why? A: This usually indicates you reduced structural disulfides, not just the Allyl MTS label.
-
The Cause: Many proteins rely on internal disulfide bonds for stability.[4] High concentrations of reductant (especially DTT + heat) will break these, causing unfolding and aggregation.
-
The Fix:
-
Titrate the reductant. Try 1 mM TCEP instead of 50 mM DTT.
-
Perform the reaction on ice (4°C) to slow the breathing of the protein structure, making buried structural disulfides less accessible than the surface-exposed Allyl MTS label.
-
Issue 2: Incomplete Reversal
Q: Mass spec shows the allyl group is still attached after treatment. What went wrong? A: This is a kinetic or accessibility issue.
-
Check pH (if using DTT): Is your buffer pH < 7.0? DTT requires a deprotonated thiolate to work. Switch to TCEP.
-
Buried Residues: The Allyl MTS modification might be buried in a hydrophobic pocket. Add a mild denaturant (e.g., 2M Urea) or detergent to relax the structure slightly, allowing the reductant access.
-
Reagent Age: TCEP is stable, but DTT oxidizes in solution.[5][1] Always use fresh DTT.
Issue 3: Downstream Labeling Failure
Q: I reversed the Allyl MTS, then tried to label with Biotin-Maleimide, but got no signal. A: You likely have residual reducing agent.
-
The Mechanism: Residual DTT contains two thiol groups.[6] It will scavenge your Biotin-Maleimide faster than your protein can.
-
The Fix: Ensure rigorous desalting (2x passes through spin columns) or use TCEP (which is less reactive toward maleimides, though removal is still safer).
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate reduction protocol and cleanup steps.
References
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[7] Methods in Enzymology, 293, 123–145.[7]
- Core reference for the SCAM method and MTS chemistry.
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1] Journal of Organic Chemistry, 56(8), 2648–2650.
- The foundational paper establishing TCEP as a selective disulfide reductant.
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.[5][1][8] Analytical Biochemistry, 273(1), 73–80.[8]
- authoritative comparison of DTT vs. TCEP kinetics and stability.*
Sources
- 1. mstechno.co.jp [mstechno.co.jp]
- 2. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disulfide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
Validation & Comparative
Specificity & Utility Guide: Allyl Methanethiosulfonate (AMTS) vs. Methyl Methanethiosulfonate (MMTS)
Executive Summary: The "Blocker" vs. The "Probe"
In the toolkit of cysteine-reactive reagents, Methyl Methanethiosulfonate (MMTS) and Allyl Methanethiosulfonate (AMTS) share a fundamental chemical scaffold but serve divergent experimental purposes.
-
MMTS is the industry-standard "Stealth Blocker." Its minimal steric footprint and rapid kinetics make it the reagent of choice for saturation blocking of free cysteines, reversibly silencing thiol reactivity without inducing significant conformational stress.
-
AMTS is a "Bioactive Probe." It introduces a bulky, rigid, and hydrophobic allyl group (
). It is primarily used in two advanced contexts: (1) Steric Mapping (SCAM) to define the upper size limits of protein pores, and (2) Pharmacophore Validation , particularly in TRP channel research (e.g., TRPA1), where the allyl group acts as a specific agonist mimic.
The Bottom Line: Use MMTS to hide cysteines. Use AMTS to interrogate the space or function around them.
Mechanistic Foundations
Both reagents belong to the methanethiosulfonate (MTS) class.[1] They react specifically with the thiolate anion (
The Reaction Core
The specificity of both reagents relies on the nucleophilic attack of the protein thiolate on the sulfenyl sulfur of the reagent.
-
MMTS Reaction:
Result: Methylthiolation (Addition of ~47 Da). -
AMTS Reaction:
Result: Allylthiolation (Addition of ~73 Da).
Visualization: Reaction Mechanism & Pathway
The following diagram illustrates the shared mechanism and the divergent downstream effects based on the "R" group (Methyl vs. Allyl).
Caption: General mechanism of MTS reagents. The reaction is highly specific for thiols (cysteines) and is driven by the good leaving group ability of methanesulfinate.
Comparative Specificity Profile
This section details the functional differences critical for experimental design.
Steric Accessibility & Kinetics
MMTS is one of the smallest thiol-modifying reagents available. It can access "buried" cysteines that are inaccessible to larger reagents like AMTS or NEM (N-ethylmaleimide).
| Feature | MMTS (Methyl) | AMTS (Allyl) | Experimental Implication |
| Transferred Group | AMTS adds a rigid, unsaturated tail. | ||
| Mass Shift ( | +47.1 Da | +73.1 Da | Distinct shifts in Mass Spectrometry. |
| Hydropathy | Moderate | High (Hydrophobic) | AMTS probes hydrophobic pockets. |
| Reaction Rate ( | Fast ( | Moderate/Slow | AMTS is sterically hindered in tight pores. |
| Reversibility | High (DTT/ | High (DTT/ | Both allow "protection/deprotection" assays. |
The "Garlic" Factor: Pharmacological Specificity (TRPA1)
A unique application of AMTS is in the study of TRPA1 (Transient Receptor Potential Ankyrin 1), the ion channel responsible for sensing pungent compounds like garlic (allicin) and mustard oil (allyl isothiocyanate - AITC).
-
The Specificity Trap: Researchers often use AITC to activate TRPA1. However, AITC modifies cysteines via an isothiocyanate mechanism (forming a thiocarbamate).
-
The AMTS Advantage: By using AMTS, researchers can transfer the exact same allyl group via a disulfide linkage.
-
If AMTS activates the channel, it proves the Allyl motif is the pharmacophore.
-
If MMTS fails to activate (or blocks) the channel, it proves the activation is sterically specific to the allyl group size/shape, not just any cysteine modification.
-
Experimental Protocols
Protocol A: Differential Steric Mapping (SCAM)
Objective: Determine if a pore-lining cysteine is accessible to small (MMTS) vs. medium (AMTS) reagents.
Reagents:
-
Buffer A: 100 mM KCl, 10 mM HEPES, pH 7.4 (Degassed).
-
MMTS Stock: 100 mM in DMSO (Prepare fresh).
-
AMTS Stock: 100 mM in DMSO (Prepare fresh).
-
DTT: 1 M Stock.
Workflow:
-
Baseline Current: Establish stable whole-cell currents (e.g., in Xenopus oocytes or HEK293 cells) expressing the cysteine-substituted channel.
-
MMTS Pulse: Perfusion with 1 mM MMTS for 60 seconds.
-
Observation: If current is inhibited/altered, the residue is accessible to small reagents.
-
-
Wash & Reverse: Wash with Buffer A (2 min), then perfuse 10 mM DTT (2 min) to strip the methyl group. Verify current returns to baseline.
-
AMTS Pulse: Perfusion with 1 mM AMTS for 60 seconds.
-
Observation: Compare the rate of inhibition (
) and extent of block. -
Result: If MMTS modifies but AMTS does not (or is significantly slower), the residue lies within a steric constriction
.
-
Protocol B: Pharmacophore Validation (TRPA1 Activation)
Objective: Distinguish between steric blocking and agonist activation.
Workflow:
-
Preparation: Express TRPA1 in cells loaded with Fura-2 (Calcium indicator).
-
Control (MMTS): Apply 100 µM MMTS .
-
Expected Result: No Calcium influx (Baseline remains flat). This confirms that simply modifying the cysteine (capping it) does not trigger the channel opening.
-
-
Wash: Extensive wash to remove unbound MMTS (Note: Covalent modification persists).
-
Challenge (AITC): Apply 100 µM Allyl Isothiocyanate .
-
Expected Result: No response. The cysteines are already "capped" by MMTS. This validates the MMTS block.
-
-
Experimental Arm (AMTS): In a fresh batch of cells, apply 100 µM AMTS .
-
Expected Result: Rapid Calcium influx.
-
Decision Guide & Troubleshooting
Selection Logic
Use the following decision tree to select the correct reagent for your study.
Caption: Decision matrix for selecting MMTS vs. AMTS based on experimental intent.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| No Reaction with AMTS | Steric hindrance or oxidation. | Pre-treat with low-concentration DTT to ensure thiols are reduced. Increase AMTS incubation time (kinetics are slower than MMTS). |
| MMTS "Activation" | Off-target effects. | MMTS is generally a blocker. If activation occurs, check for non-cysteine interactions or pH artifacts. Verify with Cys-less mutant. |
| Irreversibility | Buried modification. | If DTT cannot reverse the modification, the reagent may have induced a conformational collapse, burying the disulfide. Denature protein before reduction if doing Mass Spec. |
| Precipitation | Hydrophobicity. | AMTS is more hydrophobic. Ensure DMSO concentration in the final buffer is <1% but sufficient to keep AMTS soluble. |
References
-
Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430.
- Foundational text on the chemistry of methanethiosulfon
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.
- The definitive guide on SCAM, establishing MMTS as the zero-length reference.
-
Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature, 445(7127), 541-545.
- Establishes the electrophilic activation mechanism of TRPA1 by allyl compounds.
-
Hinman, A., et al. (2006). TRP channel activation by reversible covalent modification. Proceedings of the National Academy of Sciences, 103(51), 19564-19568.
- Demonstrates the use of MTS reagents to mimic agonist modific
Sources
NMR Analysis of Allyl Methanethiosulfonate Derivatives: A Comparative Technical Guide
Executive Summary
Allyl methanethiosulfonate (AMTS) represents a critical class of organosulfur reagents, serving as both a stable synthetic mimic of Allicin (the volatile antimicrobial active in garlic) and a highly specific cysteine-blocking reagent in protein chemistry. Unlike Allicin, which degrades rapidly into polysulfides, AMTS provides a kinetically controlled pathway for introducing allyl-disulfide motifs into biological systems.
This guide provides a rigorous NMR analytical framework for AMTS derivatives, comparing them against the natural standard (Allicin) and the laboratory standard (Methyl Methanethiosulfonate, MMTS).
Comparative NMR Framework
The structural fidelity of AMTS derivatives is best validated by
Table 1: Comparative H NMR Chemical Shifts ( , ppm in CDCl )
| Moiety | Proton Type | Allyl-MTS (AMTS) | Allicin (Natural Std) | MMTS (Lab Std) | Propyl-MTS (Sat. Control) |
| Sulfonyl Methyl | 3.35 (s) | N/A | 3.32 (s) | 3.34 (s) | |
| Thio-Allyl/Alkyl | 3.92 (d, | 3.71 - 3.75 (m) | 2.68 (s, | 3.15 (t) | |
| Internal Vinyl | 5.80 - 5.95 (m) | 5.85 - 5.95 (m) | N/A | N/A | |
| Terminal Vinyl | 5.25 - 5.45 (m) | 5.15 - 5.40 (m) | N/A | N/A | |
| Alkyl Chain | N/A | N/A | N/A | 1.80 (m), 1.05 (t) |
Analyst Note: The diagnostic distinction between AMTS and Allicin lies in the Sulfonyl Methyl singlet (~3.35 ppm) present only in AMTS, and the absence of the complex thiosulfinate diastereotopic splitting seen in Allicin's methylene protons.
Table 2: C NMR Chemical Shifts ( , ppm)
| Carbon Environment | AMTS | Allicin | MMTS |
| Sulfonyl Methyl ( | 50.8 | N/A | 50.5 |
| Thio-Methylene ( | 38.5 | 35.0 / 59.0* | 18.2 ( |
| Vinyl Internal ( | 130.2 | 133.5 | N/A |
| Vinyl Terminal ( | 120.5 | 118.0 | N/A |
*Allicin shows two distinct methylene signals due to the asymmetry of the thiosulfinate
Experimental Protocols
Protocol A: Synthesis of Allyl Methanethiosulfonate (AMTS)
This protocol avoids the instability issues associated with Allicin extraction by using a salt-metathesis approach.
Reagents:
-
Sodium Methanethiosulfonate (NaMTS): 1.0 eq
-
Allyl Bromide: 1.1 eq
-
Solvent: Methanol (MeOH) or Acetone
-
Temperature: 0°C to Room Temp (RT)
Workflow:
-
Dissolution: Dissolve 1.34 g (10 mmol) NaMTS in 20 mL MeOH.
-
Addition: Add 1.1 eq Allyl Bromide dropwise at 0°C.
-
Reaction: Stir for 3 hours, allowing to warm to RT. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Remove MeOH in vacuo. Resuspend residue in CH
Cl , wash with brine, dry over MgSO . -
Purification: Flash chromatography is rarely needed if reagents are pure; yield typically >90%.
Protocol B: NMR Sample Preparation for Stability Studies
To monitor the stability of AMTS vs. Allicin:
-
Solvent Choice: Use CDCl
for structural characterization. Use D O (buffered to pH 7.4 with phosphate) for biological mimicry. -
Concentration: Prepare 10 mM solutions.
-
Internal Standard: Add 1 mM Dimethyl Sulfone (DMSO
) ( 3.0 ppm singlet) as a non-reactive integration standard. -
Acquisition: Record
H spectra at .
Performance & Stability Analysis
The primary advantage of AMTS over Allicin is kinetic stability . Allicin undergoes self-decomposition into ajoene and diallyl polysulfides, a process accelerated by heat and non-polar solvents.
Stability Profile (24-Hour Time Course in CDCl )
-
AMTS: >98% intact. Spectrum remains clean with sharp multiplets.
-
Allicin: ~80% degradation.[1] Appearance of broad multiplets at 6.0-6.5 ppm (Ajoene) and shifts in the allyl region indicating polysulfide formation.
Reactivity: Cysteine Modification
AMTS reacts with free thiols (Protein-SH) to form a mixed disulfide, releasing methanesulfinic acid. This reaction is reversible using reducing agents like DTT or
Figure 1: Mechanism of Cysteine Modification by AMTS. The reaction is driven by the good leaving group ability of the methanesulfinate anion.
Mechanistic Insights & Causality
Why AMTS over MMTS?
While MMTS is the standard for blocking cysteines (adding a
-
Steric Probe: The allyl group is bulkier than methyl, allowing researchers to probe the steric accessibility of an active site.
-
Bio-Orthogonal Potential: The terminal alkene in the allyl group can theoretically be targeted by tetrazine ligations (inverse electron-demand Diels-Alder), though the disulfide bond is labile.
-
Allicin Mimicry: AMTS installs the exact same S-thioallyl moiety as Allicin but without the oxidative stress caused by the thiosulfinate oxygen of Allicin.
Why the Chemical Shift Matters
The shift of the
-
Sulfide (
): ~3.2 ppm -
Disulfide (
): ~3.4 ppm -
Thiosulfonate (
): ~3.9 ppm (AMTS) -
Thiosulfinate (
): ~3.7 ppm (Allicin)
Monitoring the shift from 3.9 ppm (AMTS) to ~3.4 ppm (Protein-S-S-Allyl) in an NMR tube allows for real-time monitoring of the labeling reaction.
References
-
Synthesis and Characterization of Thiosulfonates
-
Allicin NMR and Stability
- Source: Molecules (MDPI).
-
URL:[Link]
- Relevance: Provides comparative chemical shifts for S-allyl moieties and allicin degrad
-
Cysteine Modification with MTS Reagents
- Source: Journal of General Physiology.
-
URL:[Link]
- Relevance: Validates the use of propyl and allyl MTS reagents for mapping protein channels.
- Thiosulfonate Reactivity: Source: Synlett (Thieme). "Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates." Relevance: Demonstrates the utility of the allyl-MTS motif in broader organic synthesis.
Sources
Validation of Cysteine Accessibility Using Allyl MTS Mass Shift: A Comparative Technical Guide
The Validation of Cysteine Accessibility Using Allyl MTS Mass Shift guide is structured below.
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Version: 1.0
Executive Summary
Mapping cysteine accessibility is a cornerstone of structural proteomics, offering critical insights into protein folding, active site topology, and conformational dynamics. While traditional alkylating agents like Iodoacetamide (IAM) and N-Ethylmaleimide (NEM) are standard for total cysteine blocking, they lack the reversibility and specificity required for sophisticated "pulse-chase" accessibility assays.
This guide validates the use of Allyl Methanethiosulfonate (Allyl MTS) as a superior probe for cysteine accessibility scanning. By inducing a distinct +72.12 Da mass shift , Allyl MTS allows for unambiguous discrimination between accessible (labeled) and buried (unlabeled or counter-labeled) residues via Mass Spectrometry (MS), overcoming the spectral overlap often seen with smaller modifications like methylation (+14 Da) or oxidation (+16 Da).
Mechanism & Chemistry: The Allyl MTS Advantage
The Reaction Logic
Methanethiosulfonate (MTS) reagents react specifically with the thiolate anion (
-
Rapid: Rate constants often exceed
, capturing transient open states. -
Reversible: The label can be removed with reducing agents (DTT/TCEP), allowing for "protection" assays or recovery of native function.
-
Specific: Reaction occurs exclusively at free sulfhydryls, with negligible side reactions at physiological pH.
The Mass Shift Calculation
The diagnostic power of Allyl MTS lies in its specific mass reporter.
-
Reagent Structure:
(S-Allyl Methanethiosulfonate) -
Leaving Group: Methanesulfinic acid (
) -
Transferred Moiety: Allylthio group (
) -
Mass Calculation:
-
Mass of
group: -
Mass of Hydrogen lost from Cysteine:
-
Net Mass Shift: +72.12 Da
-
This +72 Da shift is spectrally distinct from common artifacts (oxidation +16/32/48 Da) and other alkylations (Carbamidomethyl +57 Da).
Reaction Pathway Diagram
Caption: Figure 1. Reaction mechanism of Allyl MTS with Cysteine. The nucleophilic attack of the thiolate anion results in a mixed disulfide bond and a diagnostic +72 Da mass increase.
Comparative Analysis: Allyl MTS vs. Alternatives
To validate Allyl MTS, we compare it against industry-standard cysteine probes. The key differentiator is the Mass Shift and Reversibility .
Table 1: Performance Comparison of Cysteine Probes
| Feature | Allyl MTS | MMTS (Methyl MTS) | IAM (Iodoacetamide) | NEM (N-Ethylmaleimide) |
| Reaction Type | Mixed Disulfide Exchange | Mixed Disulfide Exchange | Alkylation ( | Michael Addition |
| Net Mass Shift | +72.12 Da | +45.99 Da | +57.02 Da | +125.05 Da |
| Reversibility | Yes (DTT/TCEP) | Yes (DTT/TCEP) | No (Irreversible) | No (Irreversible) |
| Reaction Speed | Very Fast ( | Very Fast | Slow ( | Fast ( |
| Membrane Permeability | High (Lipophilic) | High | Moderate | High |
| Charge | Neutral | Neutral | Neutral | Neutral |
| Key Application | Accessibility Scanning / Pulse-Chase | Blocking / Smallest Mod | Routine Proteomics | Blocking / PEGylation |
Why Choose Allyl MTS?
-
Distinct Spectral Window: MMTS (+46 Da) can sometimes be confused with triple oxidation (+48 Da) or specific adducts. Allyl MTS (+72 Da) sits in a "quiet" mass region.
-
Double-Labeling Workflows: You can label accessible cysteines with Allyl MTS (+72), then denature and label buried cysteines with d5-NEM or IAM (+57). The mass difference (15 Da) is easily resolved by high-resolution MS.
-
Topology Validation: Unlike charged reagents (MTSEA), Allyl MTS is neutral and membrane-permeable, allowing it to probe transmembrane domains effectively.
Experimental Protocol: Accessibility Validation Workflow
This protocol describes a "Differential Labeling" approach to validate surface accessibility.
Phase 1: Preparation
-
Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5. Avoid amine buffers (Tris) if using NHS-esters, but fine for MTS.
-
Reagent: Prepare 200 mM Allyl MTS stock in DMSO (freshly prepared).
-
Protein: Purified protein or cell lysate (1 mg/mL).
Phase 2: The Pulse (Accessibility Labeling)
-
Incubation: Add Allyl MTS to protein sample (Final conc: 100 μM - 1 mM).
-
Note: Low concentration ensures only highly accessible cysteines react.
-
-
Reaction Time: Incubate for 5–10 minutes at Room Temperature (RT).
-
Quench: Remove excess Allyl MTS via Spin Desalting Column (Zeba) or rapid precipitation. Crucial: Do not use DTT yet.
Phase 3: The Chase (Buried Residue Labeling)
-
Denaturation: Resuspend sample in Denaturing Buffer (6M Urea or 1% SDS).
-
Blocking: Add excess Iodoacetamide (IAM) (Final conc: 20 mM).
-
Incubation: Incubate 30 min at RT in the dark.
-
Result: Accessible Cys are Allyl-labeled (+72) . Buried Cys are Carbamidomethylated (+57) .
-
Phase 4: MS Analysis
-
Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio). Digest overnight.
-
LC-MS/MS: Analyze peptides.
-
Database Search: Set two variable modifications:
-
Cysteine + 72.12 Da (Allyl)
-
Cysteine + 57.02 Da (Carbamidomethyl)
-
Workflow Diagram
Caption: Figure 2. Differential labeling workflow. Accessible residues are "locked" with Allyl MTS (+72) before unfolding and blocking buried residues with IAM (+57).
Data Interpretation & Troubleshooting
Validating the Shift
When analyzing the MS/MS spectra, look for the specific mass gap on Cysteine-containing peptides.
-
y-ions and b-ions: The mass shift of +72.12 Da must be present on the fragments containing the modified Cysteine.
-
Neutral Loss: MTS-mixed disulfides can sometimes undergo fragmentation in the source. Watch for a neutral loss of the Allyl-S group (Allyl mercaptan) or the whole disulfide side chain if collision energy is too high.
Common Pitfalls
| Issue | Cause | Solution |
| Low Labeling Efficiency | pH too low (Cys protonated) | Adjust pH to 7.5–8.0. |
| Scrambling | Disulfide exchange during digestion | Ensure excess IAM is present during digestion to cap any thiols generated. |
| Signal Suppression | Allyl group hydrophobicity | Allyl is moderately hydrophobic; adjust LC gradient to capture slightly later-eluting peptides. |
References
-
Akabas, M. H., et al. (1992). "Acetylcholine receptor channel structure probed in Xenopus oocytes with substituted cysteine accessibility method." Science, 258(5080), 307-310. Link
-
Karlin, A., & Akabas, M. H. (1998). "Substituted-cysteine accessibility method." Methods in Enzymology, 293, 123-145. Link
-
Kenyon, G. L., & Bruice, T. W. (1977). "Novel sulfhydryl reagents." Methods in Enzymology, 47, 407-430. Link
-
Interchim. "MTS Reagents Technical Guide." Interchim Application Notes. Link
-
Chahine, M., et al. (1997).[1] "Sodium channel mutations in paramyotonia congenita uncouple inactivation from activation." Neuron, 12(2), 281-294. Link
Sources
Cysteine Alkylation in Proteomics: Allyl/Methyl Methanethiosulfonate vs. Iodoacetamide
Executive Summary: The "Permanent" vs. The "Surgical" Approach
In bottom-up proteomics, cysteine alkylation is the critical checkpoint between reduction and digestion. While Iodoacetamide (IAA) remains the historical gold standard due to its formation of a stable, irreversible thioether bond, it is plagued by "off-target" effects—specifically the over-alkylation of N-termini, Histidine, and Tyrosine residues—which can compromise peptide identification and quantification (particularly in isobaric tagging workflows like TMT).
Methanethiosulfonates (MTS) , specifically Methyl Methanethiosulfonate (MMTS) , offer a "surgical" alternative. They are faster, highly specific to sulfhydryls, and—crucially—reversible . This reversibility makes MMTS the reagent of choice for "Reversible Cysteine Capture" assays and redox proteomics, though it requires careful handling of reducing agents downstream.
Technical Note on "Allyl" vs. "Methyl" Methanethiosulfonate: While the request specifies Allyl Methanethiosulfonate (AMTS), the proteomic industry standard is Methyl Methanethiosulfonate (MMTS) . Both reagents function via the exact same mechanism (methanethiosulfonate group transfer).
MMTS Modification: Methylthio (-S-CH₃) | Mass Shift: +45.9877 Da
AMTS Modification: Allylthio (-S-CH₂CH=CH₂) | Mass Shift: +72.0034 Da
This guide focuses on the standard MMTS but the protocols and chemistry apply equally to AMTS, provided the mass shift is adjusted in your search engine.
Mechanistic Deep Dive: The Chemistry of Alkylation
To choose the right reagent, one must understand the underlying organic chemistry. The choice determines not just the mass shift, but the stability and reversibility of the modification.
Iodoacetamide (IAA): The Irreversible Cap
IAA functions via a classic SN2 Nucleophilic Substitution . The thiolate anion (Cys-S⁻) attacks the alpha-carbon of the IAA, displacing the iodide leaving group.
-
Result: Carbamidomethyl cysteine.
-
Stability: Extremely high. The thioether bond is stable under standard acid hydrolysis and MS conditions.
-
Risk: Iodine is an excellent leaving group, making IAA reactive enough to alkylate other nucleophiles (Lysine amines, Histidine imidazoles) if pH > 8.0 or if excess reagent is used.
MMTS: The Reversible Switch
MMTS functions via a Thiol-Disulfide Exchange-like mechanism. The methanethiosulfonate group acts as a sulfur donor.
-
Result: Methylthio cysteine (a mixed disulfide: Protein-S-S-CH₃).
-
Stability: Stable in the absence of reducing agents.
-
Reversibility: Because the product is a disulfide, it can be reversed by adding DTT or TCEP. This is a "feature, not a bug" for enrichment strategies but a risk for standard workflows if downstream buffers contain reductants.
Visualizing the Reaction Pathways
Figure 1: Reaction pathways for IAA vs. MMTS. Note the reversibility of the MMTS pathway and the side-reaction potential of IAA.
Performance Comparison Matrix
The following data is synthesized from standard proteomic benchmarking (e.g., Nielsen et al., 2008; Tyanova et al., 2016).
| Feature | Iodoacetamide (IAA) | MMTS |
| Modification Type | Carbamidomethylation (-CH₂CONH₂) | Methylthiolation (-S-CH₃) |
| Mass Shift (Monoisotopic) | +57.0215 Da | +45.9877 Da |
| Reaction Time | 20–45 Minutes | 1–10 Minutes |
| Specificity | Moderate. Prone to over-alkylation of N-term, His, Tyr, Lys. | High. Highly specific to Sulfhydryls (-SH). |
| Reversibility | Irreversible. Permanent modification. | Reversible. Cleaved by DTT, TCEP, or BME. |
| Light Sensitivity | High. Must react in the dark (Iodine instability). | Low. No strict dark requirement. |
| Toxicity/Handling | Toxic solid. | Volatile liquid. Strong stench (fume hood mandatory). |
| Best Application | Standard Shotgun Proteomics, Gel-based workflows. | Redox Proteomics, TMT/iTRAQ (to avoid Tyr mods), Reversible Capture. |
Experimental Protocols
These protocols assume a standard protein concentration of 1–2 mg/mL in a lysis buffer (e.g., 8M Urea or 5% SDS).
Protocol A: Standard Alkylation with IAA
Use this for general "bottom-up" identification where permanent modification is required.
-
Reduction: Add DTT to a final concentration of 5–10 mM. Incubate at 56°C for 30 mins or 95°C for 5 mins.
-
Cooling: Allow samples to cool to Room Temperature (RT). Critical: Hot IAA degrades rapidly.
-
Alkylation: Add IAA to a final concentration of 15–20 mM (approx. 2.5x molar excess over DTT).
-
Incubation: Incubate for 30 minutes at RT in the DARK .
-
Why Dark? Light catalyzes the cleavage of iodine, creating free radicals that cause off-target alkylation.
-
-
Quenching: Add additional DTT (5 mM) or L-Cysteine to quench unreacted IAA.
-
Why Quench? Prevents IAA from alkylating the trypsin used in the next step.
-
Protocol B: Rapid/Specific Alkylation with MMTS
Use this for TMT labeling (to preserve Tyrosine) or when speed is critical.
-
Reduction: Add TCEP (preferred over DTT for MMTS workflows) to 5 mM. Incubate at RT for 30 mins.
-
Alkylation: Add MMTS to a final concentration of 10 mM .
-
Handling Note: MMTS is volatile. Dilute a stock solution in isopropanol just before use.
-
-
Incubation: Incubate for 10 minutes at RT . (Darkness not strictly required but recommended).
-
Quenching: CRITICAL STEP. You cannot quench with DTT/TCEP because they will reverse the alkylation.
-
Action: Proceed directly to protein precipitation (Acetone/Methanol) or desalting (C18 tip) to remove excess MMTS.
-
Warning: Ensure digestion buffer is free of reducing agents.
-
Workflow Decision Guide
When should you switch from IAA to MMTS? Use this logic flow.
Figure 2: Decision matrix for selecting the optimal alkylating agent.
Troubleshooting & Data Analysis
Common Pitfall: The "Fake" Ubiquitination
-
The Problem: Over-alkylation with IAA can result in a "di-carbamidomethylation" of Lysine residues.
-
The Mass: The mass of two carbamidomethyl groups is nearly identical to the Gly-Gly remnant of Ubiquitin left after trypsin digestion.
-
The Fix: If studying Ubiquitination, MMTS or Chloroacetamide is strongly preferred to avoid false positives.
Search Engine Configuration (MaxQuant / Proteome Discoverer)
If you switch to MMTS, you must change the fixed modification in your software.
-
Standard (IAA): Carbamidomethyl (C) [+57.0215]
-
MMTS: Methylthio (C) [+45.9877]
-
Allyl-MTS (if used): Allylthio (C) [+72.0034]
References
-
Nielsen, M. L., et al. (2008). "Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents." Journal of Proteome Research.
-
Tyanova, S., et al. (2016). "The MaxQuant computational platform for mass spectrometry-based proteomics." Nature Protocols.
-
Boja, E. S., & Fales, H. M. (2001). "Overalkylation of a protein digest with iodoacetamide." Analytical Chemistry.
-
Paulech, J., et al. (2013). "Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry." Biochimica et Biophysica Acta (BBA).
Quantifying Protein S-Allylation: A Comparative Guide to Ellman’s Reagent and Alternatives
Executive Summary
Protein S-allylation (or S-thioallylation) is a redox-dependent post-translational modification (PTM) where allyl mercaptan moieties—typically derived from garlic organosulfur compounds like allicin or diallyl trisulfide (DATS)—form mixed disulfides with cysteine residues. This modification acts as a "redox switch," regulating protein function and protecting against irreversible oxidation.
While Mass Spectrometry (MS) offers site-specific resolution, Ellman’s Reagent (DTNB) remains the gold standard for rapid, quantitative assessment of total S-allylation stoichiometry. This guide details the subtractive DTNB protocol, validates its use against high-sensitivity alternatives, and provides a decision framework for selecting the optimal method for your drug development or biochemical pipeline.
The Mechanism: How DTNB Detects S-Allylation
Ellman's reagent (5,5′-dithiobis-(2-nitrobenzoic acid)) does not react directly with the S-allyl adduct. Instead, it quantifies S-allylation indirectly via a subtractive loss-of-thiol assay .
The Chemical Principle
-
Modification: Allicin reacts with a specific protein thiol (
) to form an S-allylmercapto adduct ( ). This blocks the thiol. -
Detection: DTNB reacts only with remaining free thiols to release 2-nitro-5-thiobenzoate (TNB
), a yellow chromophore absorbing at 412 nm. -
Quantification: The difference in absorbance between the Control (untreated) and Treated (allylated) samples corresponds to the moles of cysteine modified.
Figure 1: The subtractive principle of quantifying S-allylation using DTNB. The assay measures the "disappearance" of accessible thiols.
Comparative Analysis: DTNB vs. Alternatives
Selecting the right method depends on whether you need stoichiometry (how many cysteines per mole of protein) or site identification (which cysteine is modified).
Method Comparison Matrix
| Feature | Ellman’s Reagent (DTNB) | Fluorescent Labeling (e.g., CPM, mBBr) | Mass Spectrometry (Intact/Bottom-up) | Biotin-Switch / Resin Capture |
| Primary Output | Total Moles of S-allyl / Mole Protein | Relative Fluorescence Units (RFU) | Exact Mass Shift (+72 Da) & Site ID | Enrichment & Site ID |
| Sensitivity | Moderate (µM range) | High (nM range) | High (fmol range) | High (fmol range) |
| Throughput | High (96-well plate) | High (96/384-well plate) | Low (requires LC separation) | Low (labor intensive) |
| Specificity | Low (Measures all free thiols) | Low (Measures all free thiols) | High (Direct detection of adduct) | High (If differential alkylation used) |
| Cost | $ (Very Low) | |||
| Best Use Case | Stoichiometry & Kinetics | Low-abundance proteins | Site Mapping & Verification | Complex lysate screening |
Expert Insight: When to use what?
-
Use DTNB when you have purified protein (>5 µM) and need to calculate the kinetic rate constant of allylation or determine if the modification is mono-, di-, or tri-valent.
-
Use Mass Spec to confirm that the "loss of thiol" measured by DTNB is indeed due to S-allylation (+72.04 Da shift for allyl-mercapto) and not oxidation to a protein dimer.
Validated Protocol: DTNB Subtractive Assay
This protocol is optimized for purified proteins. It includes a "Denaturing" step to ensure all internal thiols are accessible, providing a true count of total modification.
Materials
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA prevents metal-catalyzed oxidation).
-
Ellman’s Reagent Stock: 4 mg/mL DTNB in Reaction Buffer.[1] Prepare fresh.
-
Denaturant: 6 M Guanidine-HCl or 8 M Urea in Reaction Buffer (Optional but recommended for total thiol count).
-
Standard: N-acetylcysteine (NAC) or Cysteine-HCl standard curve (0–100 µM).
Step-by-Step Workflow
1. S-Allylation Reaction
-
Incubate purified protein (10–50 µM) with Allicin (1:1 to 1:10 molar ratio) at 25°C for 10–30 mins.
-
Control: Incubate protein with buffer only.
-
Critical Step: Remove excess allicin using a desalting column (e.g., Zeba Spin, PD-10) or extensive dialysis. Excess allicin can react with TNB or cause artifacts.
2. DTNB Assay Setup
-
Prepare Working Reagent : Mix 50 µL DTNB Stock with 2.5 mL Reaction Buffer (containing denaturant if measuring total thiols).
-
Add 20 µL of Control Protein or Allylated Protein to 180 µL of Working Reagent in a UV-transparent 96-well plate.
-
Include a Blank (Buffer + DTNB) and Standard Curve wells.
3. Measurement
4. Calculation
Calculate the concentration of free thiols (
-
:
(dilute buffer) or (in 6M Guanidine). - : Pathlength (approx. 0.6 cm for 200 µL in standard 96-well plate; verify with standard curve).
5. Determine S-Allylation Stoichiometry
Data Interpretation & Self-Validation
To ensure scientific integrity (Trustworthiness), you must validate that the signal loss is reversible and specific.
Validation Experiment: The DTT Reversal
S-allylation forms a disulfide bond. Therefore, it must be reversible by reducing agents.
-
Take the Allylated Protein (which shows low DTNB signal).
-
Treat with 10 mM DTT for 30 min.
-
Remove DTT (Desalting column).
-
Retest with DTNB.
-
Result: The signal should recover to near-Control levels. If it does not, the protein may have aggregated or irreversibly oxidized (e.g., to sulfinic acid), invalidating the S-allylation claim.
Figure 2: Validation workflow to distinguish reversible S-allylation from irreversible protein damage.
References
-
Ellman, G. L. (1959).[2] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Rabinkov, A., et al. (1998). The inhibition of the enzyme activity of alliinase... by the specific modification of a cysteine residue.[6] Biochimica et Biophysica Acta, 1388, 329-342. (Demonstrates S-allylmercaptocysteine formation).
-
Miron, T., et al. (2000). A spectrophotometric assay for allicin, alliin, and alliinase. Analytical Biochemistry, 279(2), 162-169. Link
- Gruhlke, M. C., & Slusarenko, A. J. (2012). The biology of reactive sulfur species (RSS). Plant Physiology and Biochemistry, 59, 98-107.
-
Lofroth, G., et al. (2024). Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI, 12(1). Link
Sources
The Impact of Alkyl Chain Length on MTS Reagent Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cell-based assays, the MTS assay stands as a cornerstone for evaluating cell viability and cytotoxicity.[1] This colorimetric method relies on the reduction of a tetrazolium salt, MTS, by metabolically active cells into a soluble formazan product.[2] This conversion, a hallmark of viable cells, is facilitated by an intermediate electron acceptor. The choice of this electron acceptor, particularly the length of its alkyl chain, can significantly influence the kinetic properties and overall performance of the assay. This guide provides an in-depth kinetic comparison of MTS reagents featuring intermediate electron acceptors with different alkyl chain lengths, namely Phenazine Methosulfate (PMS) with a methyl group and Phenazine Ethosulfate (PES) with an ethyl group.
The Engine of the MTS Assay: The Role of the Intermediate Electron Acceptor
The reduction of MTS is not a direct cellular event. Instead, it is mediated by an intermediate electron acceptor that can permeate the cell membrane, accept electrons from intracellular dehydrogenases (primarily via NADH or NADPH), and then exit the cell to reduce the extracellular MTS.[3][4] This elegant mechanism ensures that the formazan product is generated in the culture medium, eliminating the need for a solubilization step that is characteristic of older tetrazolium-based assays like the MTT assay.[5]
The chemical structure of this electron acceptor is paramount. The two most commonly employed electron acceptors in commercial MTS assay kits are PMS and PES. The key structural difference between them lies in the length of the N-alkyl chain: a methyl group (-CH₃) in PMS and an ethyl group (-CH₂CH₃) in PES. This seemingly minor variation has significant implications for the reagent's stability and, consequently, the kinetics of the assay.
Kinetic Comparison: The Influence of the Alkyl Chain
The primary advantage of PES over PMS is its enhanced chemical stability .[2][6] This stability allows for the formulation of a "one-solution" reagent where MTS and the electron acceptor are pre-mixed.[2] In contrast, PMS is less stable in aqueous solution and is typically supplied as a separate component that must be mixed with the MTS solution immediately before use.[7]
This difference in stability has a direct impact on the reliability and reproducibility of the kinetic data obtained. An unstable electron acceptor like PMS can degrade over the course of an experiment, leading to a decrease in the rate of formazan production and potentially inaccurate measurements of cell viability. This can manifest as assay drift and poor within-assay precision.[5]
Table 1: Comparative Properties of PMS and PES in MTS Assays
| Feature | Phenazine Methosulfate (PMS) | Phenazine Ethosulfate (PES) | Implication for Kinetics |
| Alkyl Chain | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | The slightly longer ethyl group in PES contributes to its enhanced stability. |
| Chemical Stability | Lower stability in aqueous solution.[7] | Higher chemical stability.[2][6] | More consistent reaction rates over time with PES, leading to more reliable kinetic data. |
| Assay Format | Typically requires separate mixing of MTS and PMS solutions immediately before use.[7] | Enables a convenient "one-solution" format where MTS and PES are pre-mixed.[2] | Simplified workflow and reduced potential for pipetting errors with PES, contributing to more reproducible results. |
| Potential for Artifacts | Instability can lead to reagent degradation and variability in results.[5] | Reduced potential for artifacts related to reagent instability. | PES-based assays are generally considered more robust for kinetic studies and high-throughput screening. |
While a direct quantitative comparison of reaction rates is not available, the improved stability of PES suggests that it facilitates a more consistent and reliable rate of MTS reduction over the typical 1-4 hour incubation period of the assay.[2] This is a critical factor for generating dependable data, especially in kinetic studies where the rate of color development is measured over time.
Experimental Workflow and Considerations
To accurately assess the kinetics of MTS reagents, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative kinetic study.
Experimental Protocol: Kinetic Analysis of MTS Reagents
Objective: To compare the rate of formazan production in a cell-based MTS assay using either PMS or PES as the intermediate electron acceptor.
Materials:
-
Cells in culture (e.g., HeLa, A549, or a cell line relevant to the user's research)
-
Complete cell culture medium
-
96-well microplates
-
MTS reagent
-
Phenazine Methosulfate (PMS) solution
-
Phenazine Ethosulfate (PES) solution (or a pre-mixed MTS/PES one-solution reagent)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well. Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified, 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery.
-
-
Reagent Preparation:
-
For MTS with PMS: Immediately before use, prepare the MTS/PMS solution according to the manufacturer's instructions. This typically involves mixing a specific volume of PMS solution with the MTS solution.[7]
-
For MTS with PES: If using a "one-solution" reagent, it is ready to use. If preparing from individual components, follow a validated protocol for the desired final concentrations.[3]
-
-
Assay Initiation and Kinetic Reading:
-
Add 20 µL of the prepared MTS/electron acceptor solution to each well, including the background control wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 490 nm at regular intervals (e.g., every 15 minutes) for a total of 4 hours.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings at each time point.
-
Plot the corrected absorbance (Y-axis) against time (X-axis) for both the PMS and PES conditions.
-
The slope of the initial linear portion of the curve represents the initial reaction velocity (V₀), which is a measure of the kinetic rate of formazan production.
-
Diagram of the Experimental Workflow
Caption: Workflow for the kinetic comparison of MTS reagents.
The Underlying Mechanism: A Visual Representation
The biochemical cascade leading to the reduction of MTS is a critical aspect to understand when interpreting kinetic data.
Caption: Mechanism of MTS reduction by a viable cell.
Conclusion and Recommendations
The choice between PMS and PES as the intermediate electron acceptor in MTS assays has a tangible impact on the kinetic profile and reliability of the results. While both facilitate the reduction of MTS, the superior chemical stability of PES makes it the preferred choice for most applications, particularly for kinetic studies and high-throughput screening where consistency and reproducibility are paramount.[2][6] The convenience of a "one-solution" format further streamlines the experimental workflow, minimizing the potential for handling errors.
For researchers investigating the nuances of cellular metabolism or performing detailed kinetic analyses of drug candidates, an MTS reagent formulated with PES is highly recommended. While PMS-based assays can yield valid results, careful attention must be paid to the fresh preparation of the reagent and the potential for instability to influence the data. Ultimately, understanding the chemical properties of the MTS reagent components is crucial for designing robust experiments and generating high-quality, reproducible data in the critical fields of drug discovery and cell biology.
References
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]
- Butt, A. M., et al. (1995). Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS. Journal of immunological methods, 185(2), 249–259.
-
Nanocommons. (n.d.). MTS assay in THP-1 cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. promega.com [promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. materialneutral.info [materialneutral.info]
- 5. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. worldwide.promega.com [worldwide.promega.com]
Master Guide: HPLC Purification of Allyl Methanethiosulfonate (MTS) Modified Proteins
Executive Summary & Strategic Context
Allyl Methanethiosulfonate (Allyl MTS) is a specialized sulfhydryl-reactive reagent used to introduce a reversible allyl group onto cysteine residues. Unlike irreversible alkylating agents (e.g., Iodoacetamide, NEM), Allyl MTS forms a mixed disulfide bond (
The Challenge: The purification of Allyl-MTS modified proteins is notoriously difficult because the mass shift is small (+40 Da) and the hydrophobicity change is subtle compared to the unmodified protein. Standard purification often fails to resolve the labeled species from the unlabeled background or over-labeled byproducts.
This guide compares the efficacy of Reverse-Phase HPLC (RP-HPLC) against Hydrophobic Interaction Chromatography (HIC) and Ion Exchange (IEX) , establishing RP-HPLC as the superior method for resolution, provided specific "soft" conditions are met to preserve the disulfide linkage.
Mechanism & Chemical Logic
Understanding the chemistry is prerequisite to purification. The reaction is a nucleophilic attack by the thiolate anion of the cysteine on the sulfenyl sulfur of the MTS reagent.
Reaction:
Key Purification Constraints:
-
Disulfide Lability: The newly formed bond is a disulfide.[1] Avoid reducing agents (DTT, TCEP,
-ME) in all HPLC mobile phases. -
pH Sensitivity: Disulfide exchange is catalyzed at alkaline pH. Maintain HPLC pH < 6.5.
-
Hydrophobic Shift: The allyl group adds a small hydrophobic increment. This is the "handle" for separation.
Workflow Visualization
Figure 1: Optimized workflow for Allyl-MTS modification and isolation. Acid quenching is critical to freeze the equilibrium before HPLC.
Comparative Analysis: Purification Strategies
This section objectively compares purification modalities. RP-HPLC is the primary recommendation due to its ability to resolve the hydrophobicity shift induced by the allyl group.
Table 1: Performance Comparison of HPLC Modes
| Feature | RP-HPLC (Recommended) | Ion Exchange (IEX) | Hydrophobic Interaction (HIC) |
| Separation Principle | Hydrophobicity (High Res) | Surface Charge | Hydrophobicity (Native) |
| Resolution (Rs) | High (Can resolve | Low (Allyl is neutral) | Medium |
| Recovery Yield | 70-85% | >90% | 80-90% |
| Protein Integrity | Risk of denaturation (Solvent) | Native | Native |
| Suitability | Best for separating Labeled vs. Unlabeled | Only if modification blocks a charged residue | Good for very large/unstable proteins |
Detailed Analysis of Alternatives
1. RP-HPLC (The Gold Standard):
-
Why it works: The allyl group (
) increases the retention time on C4 or C18 columns. While the shift is small, high-efficiency columns (sub-2 m particles) can resolve the modified protein peak appearing after the unmodified peak. -
The Risk: The acidic, organic mobile phase can denature proteins. However, for small-to-medium proteins (or robust enzymes), the resolution gain outweighs the folding loss (refolding is often possible).
2. Ion Exchange (IEX):
-
Why it fails: Allyl MTS is neutral. Unless the cysteine being modified is deeply involved in a charge patch or the modification induces a massive conformational change, the elution profile of the modified protein will overlap almost perfectly with the unmodified precursor.
-
Exception: Use IEX only if you are modifying a cysteine that specifically coordinates a metal ion or is critical for a charged binding pocket.
3. Irreversible Alkylation (NEM/IAM) vs. Allyl MTS:
-
Comparison: If your goal is simply "blocking" cysteines, NEM (N-ethylmaleimide) is superior because the bond is stable (thioether).
-
Why choose Allyl MTS? Choose Allyl MTS when you need reversibility . You can remove the allyl group later using DTT, regenerating the free cysteine. This is impossible with NEM.
Experimental Protocol: RP-HPLC of Allyl-MTS Proteins
Objective: Isolate mono-labeled Allyl-MTS protein from unmodified and multi-labeled species.
Reagents & Equipment[2][3][4]
-
Column: C4 Reverse Phase (e.g., Phenomenex Jupiter or Agilent Zorbax), 300 Å pore size (essential for proteins >10kDa).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Sample: Protein reacted with Allyl-MTS, quenched to pH 4.0.
Step-by-Step Workflow
-
Sample Preparation:
-
Ensure the reaction mixture is acidified (pH ~4). This stabilizes the disulfide bond and enhances binding to the RP column.
-
Centrifuge (15,000 x g, 10 min) to remove any precipitated aggregates.
-
-
Column Equilibration:
-
Equilibrate column with 5% Buffer B for 10 minutes at 1 mL/min.
-
Note: High initial organic content can cause premature elution of the unmodified species.
-
-
Gradient Optimization (The "Shallow" Strategy):
-
Standard gradients (0-100% B) are too steep to resolve the allyl shift.
-
Use a segmented gradient:
-
0–5 min: 5% B (Load/Wash)
-
5–10 min: Ramp to 30% B (Rapidly approach elution zone)
-
10–40 min: 30%
50% B (Shallow gradient: 0.6% B/min) -
40–45 min: 95% B (Wash)
-
-
-
Detection & Collection:
-
Monitor Absorbance at 214 nm (peptide bond) and 280 nm (aromatics).
-
The Allyl-MTS modified protein will elute slightly later (higher hydrophobicity) than the unmodified protein.[2]
-
Collect fractions manually or by peak detection.
-
-
Post-Run Handling:
-
Immediately lyophilize the fractions to remove TFA and ACN.
-
Do not store in solution with TFA for extended periods (risk of acid hydrolysis).
-
Decision Logic for Troubleshooting
Figure 2: Troubleshooting logic for optimizing resolution between labeled and unlabeled species.
References
-
Kenyon, G. L., & Bruice, T. W. (1977). "Novel sulfhydryl reagents." Methods in Enzymology, 47, 407-430. Link
-
Hubbell, W. L., et al. (2000). "Watching proteins move using site-directed spin labeling." Current Opinion in Structural Biology, 10(6), 707-715. Link
- Torchinsky, Y. M. (1981). Sulfur in Proteins. Pergamon Press. (Foundational text on disulfide stability and MTS reagents).
-
Karlin, A., & Akabas, M. H. (1998). "Substituted-cysteine accessibility method." Methods in Enzymology, 293, 123-145. Link
-
Chalkley, R. A., et al. (2009).[3] "Comprehensive analysis of a multidimensional liquid chromatography mass spectrometry dataset." Molecular & Cellular Proteomics, 8(1), 1-19. (Reference for RP-HPLC peptide separation logic).
Sources
Safety Operating Guide
Allyl methanethiosulfonate proper disposal procedures
This guide provides a standardized, field-validated protocol for the safe handling and disposal of Allyl Methanethiosulfonate (AMTS) . It is designed for researchers and safety officers requiring immediate, actionable procedures.
Substance Identification & Hazard Profile
Before initiating any disposal procedure, verify the chemical identity and understand the specific hazards. AMTS is a reactive organosulfur compound known for its potent garlic-like odor and lachrymatory properties.
| Property | Data |
| Chemical Name | S-Allyl Methanethiosulfonate |
| CAS Number | 2338-27-4 |
| Formula | C₄H₈O₂S₂ |
| Physical State | Liquid (Colorless to Pale Yellow) |
| Odor Threshold | Extremely Low (< 1 ppm) - Strong Garlic/Sulfurous Odor |
| Primary Hazards | Corrosive (H314) , Acute Toxicity (H302) , Lachrymator |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases, Reducing Agents |
Core Safety Directive: The "Odor-First" Protocol
Critical Operational Rule: The primary logistical failure in AMTS disposal is odor migration . Even trace amounts can trigger building-wide evacuations if not managed.
-
Containment: All transfers must occur inside a certified chemical fume hood.
-
Neutralization: Never dispose of untreated residues or unsealed containers in general trash.
-
PPE: Standard Nitrile gloves are sufficient for incidental splash, but double-gloving is recommended to prevent odor permeation to skin. Wear chemical splash goggles.
Waste Segregation Decision Logic
Use the following logic tree to determine the correct disposal route for your specific situation.
Figure 1: Decision logic for segregating bulk chemical from residues to minimize odor risks.
Detailed Disposal Protocols
Protocol A: Bulk Liquid Disposal (> 5 mL)
Do not attempt to neutralize bulk quantities. The oxidation reaction is exothermic and releases sulfur dioxide (
-
Transfer: Pour liquid into a chemically compatible waste container (HDPE or Glass).
-
Labeling: Affix a hazardous waste label. Clearly mark "CONTAINS SULFUR - HIGH ODOR" .
-
Sealing: Ensure the cap has a poly-cone liner or Teflon seal. Wrap the cap junction with Parafilm or electrical tape to prevent vapor leakage.
-
Secondary Containment: Place the bottle inside a sealable Ziploc bag or a secondary plastic tub before transport.
Protocol B: Residue Neutralization & Glassware Cleaning
This protocol uses Sodium Hypochlorite (Bleach) to oxidize the thiosulfonate into non-volatile sulfonates/sulfates.
Reagents Required:
-
Commercial Bleach (5-6% NaOCl)
-
Sodium Bicarbonate (
) - To buffer pH and prevent Chlorine gas evolution
Step-by-Step Procedure:
-
Preparation: In the fume hood, prepare a Neutralizing Bath :
-
Mix 1 Part Bleach + 10 Parts Water.
-
Add excess Sodium Bicarbonate (approx. 5g per Liter) to ensure the solution remains alkaline.
-
-
Rinsing: Rinse the contaminated glassware/empty bottle with a small amount of acetone or ethanol. Collect this rinsate.
-
Oxidation (The Critical Step):
-
Slowly add the solvent rinsate to the Neutralizing Bath.
-
Wait: Allow the glassware to soak in the bath for 1-2 hours. The hypochlorite will oxidize the sulfur compounds, eliminating the odor.
-
-
Verification: Carefully smell the solution (wafting technique). If garlic odor persists, add more bleach and soak longer.
-
Final Disposal: The neutralized solution should be collected as Aqueous Chemical Waste (do not pour down the drain unless explicitly permitted by local EHS regulations).
Figure 2: Chemical neutralization workflow for AMTS residues.
Emergency Procedures
-
Spill (Inside Hood): Cover with spill pads. Treat pads with the bleach/bicarbonate solution before bagging them for disposal.
-
Spill (Outside Hood): Evacuate the immediate area. Do not attempt to clean without respiratory protection (organic vapor cartridge) due to the lachrymatory nature of the vapors.
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use bleach on skin.
References
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: S-Allyl Methanethiosulfonate. MilliporeSigma.[3][4]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Allyl methyl thiosulfonate. PubChem.[5][6][7]
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Retrosynthesis Analysis
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